ethyl 3-amino-1H-pyrazole-4-carboxylate
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6994-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomerism and Isomerism of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to its tautomeric and isomeric forms. This technical guide provides a comprehensive overview of the tautomerism and isomerism of this compound, presenting a detailed analysis of its structural forms, the influence of environmental factors on tautomeric equilibrium, and the experimental and computational methodologies used for its characterization.
Introduction to Tautomerism in Aminopyrazoles
Tautomerism is a form of isomerism where isomers, known as tautomers, can readily interconvert. In the case of this compound, the primary forms of tautomerism are annular prototropic tautomerism and amino-imino tautomerism.
Annular Prototropic Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in two main tautomeric forms: the 3-amino (3-AP) and the 5-amino (5-AP) tautomers.
Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. Generally, for aminopyrazoles, the amino forms are significantly more stable than the imino forms, and thus, this guide will focus on the more prevalent annular prototropic tautomerism.
The position of the tautomeric equilibrium is a critical factor as it dictates the molecule's hydrogen bonding capabilities, shape, and electronic properties, which in turn affect its interactions with biological targets.
Tautomeric Forms of this compound
The two primary annular tautomers of this compound are depicted below:
Figure 1: Annular prototropic tautomerism of this compound.
Factors Influencing Tautomeric Equilibrium
The relative stability of the 3-AP and 5-AP tautomers is influenced by several factors:
-
Electronic Effects of Substituents: The ethyl carboxylate group at the 4-position is an electron-withdrawing group. Electron-withdrawing groups on the pyrazole ring tend to favor the 5-amino tautomer.[1]
-
Solvent Polarity: The 5-amino tautomer generally exhibits a larger dipole moment compared to the 3-amino form. Consequently, polar solvents are expected to stabilize the 5-AP tautomer to a greater extent through dipole-dipole interactions, shifting the equilibrium in its favor.[1]
-
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lead to the predominance of a single tautomer. For many 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is observed in the crystalline form.[1]
Quantitative Analysis of Tautomerism
While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the literature, computational studies on related 4-substituted 3-aminopyrazoles provide valuable insights.
| Compound/Condition | Method | ΔE (5-AP - 3-AP) (kcal/mol) | More Stable Tautomer |
| 4-Substituted 3(5)-aminopyrazoles (gas phase) | B3LYP/6-31G | Varies with substituent | 3-AP generally favored |
| 4-Substituted 3(5)-aminopyrazoles (DMSO) | B3LYP/6-31G (PCM) | Varies, stability of 5-AP increases | Dependent on substituent |
Table 1: Summary of computational data on the relative stability of 4-substituted 3-aminopyrazole (B16455) tautomers. A positive ΔE indicates that the 5-AP tautomer is less stable.[1]
Experimental Characterization
X-ray Crystallography
X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. The crystal structure of this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 631805 .[2] Analysis of this crystal structure confirms that in the solid state, the molecule exists as the 3-amino tautomer .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. In cases of slow exchange between tautomers on the NMR timescale, distinct signals for each tautomer can be observed and their relative populations determined by integration. For faster exchange rates, a time-averaged spectrum is observed, and the position of the signals can provide information about the predominant tautomer.
Experimental and Computational Protocols
Protocol for NMR Spectroscopic Analysis of Tautomerism
Figure 2: Workflow for NMR analysis of pyrazole tautomerism.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a selection of deuterated solvents with varying polarities (e.g., chloroform-d, DMSO-d6, methanol-d4).
-
Data Acquisition: Record high-resolution 1H and 13C NMR spectra for each sample. If possible, acquiring 15N NMR spectra can provide more direct insight into the nitrogen environment of the pyrazole ring.
-
Spectral Analysis:
-
Slow Exchange: If distinct sets of signals are observed for the pyrazole ring protons and carbons, this indicates slow tautomeric exchange.
-
Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to each form. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.
-
Fast Exchange: If a single set of averaged signals is observed, the predominant tautomer can often be inferred by comparing the chemical shifts to those of "locked" N-methylated derivatives or by computational prediction of chemical shifts for each tautomer.
-
Protocol for Computational Analysis of Tautomer Stability
Figure 3: Workflow for computational analysis of tautomer stability.
-
Structure Generation: Build the 3D structures of the 3-AP and 5-AP tautomers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Solvation Effects: To model the influence of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in the simulated solvents. The tautomer with the lower Gibbs free energy is predicted to be the more stable form under those conditions.
Isomerism
Beyond tautomerism, other forms of isomerism are less common for this compound. Positional isomerism could be considered if the substituents were at different positions on the pyrazole ring, but for the named compound, the substitution pattern is defined. Stereoisomerism is not applicable as the molecule does not contain any stereocenters.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. In the solid state, it exists as the 3-amino tautomer. In solution, an equilibrium between the 3-amino and 5-amino forms is expected, with the position of the equilibrium being sensitive to the electronic nature of the substituents and the polarity of the solvent. The electron-withdrawing nature of the ethyl carboxylate group suggests that the 5-amino tautomer will be significantly populated, particularly in polar solvents. A comprehensive understanding of this tautomerism requires a combined approach of X-ray crystallography for solid-state analysis, high-resolution NMR spectroscopy for solution-state studies, and computational modeling to predict and rationalize the relative stabilities of the tautomers. This guide provides the foundational knowledge and methodological framework for researchers to effectively investigate and utilize the distinct properties of the tautomeric forms of this compound.
References
Unveiling the Molecular Blueprint: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of ethyl 3-amino-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical and materials science research. Aimed at researchers, scientists, and drug development professionals, this document details the experimental protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), presents a thorough analysis of the spectral data, and offers insights into the molecular structure and fragmentation patterns of the compound.
Introduction
This compound is a heterocyclic compound of significant interest due to its versatile applications as a precursor in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and structural elucidation through fragmentation analysis.
FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. A small amount of this mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-Transform Infrared spectrophotometer, such as a Bruker IFS 85 or JASCO FT-IR-4100, is used for analysis.
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference.
FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the following key absorption peaks, which are consistent with its molecular structure. Data from related pyrazole (B372694) derivatives are also included for comparative purposes.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Observed/Reported Peaks (cm⁻¹) for Related Pyrazoles |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 | ~3417, ~3300[1] |
| C-H (Aromatic/Alkene) | Stretching | 3100 - 3000 | - |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | - |
| Carbonyl (C=O) | Stretching | 1750 - 1700 | ~1710, ~1708[1] |
| C=C & C=N (Ring) | Stretching | 1650 - 1450 | - |
| N-H | Bending | 1650 - 1580 | - |
| C-O (Ester) | Stretching | 1300 - 1000 | - |
| C-N | Stretching | 1350 - 1000 | - |
Mass Spectrometry Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to ionization.
Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their mass-to-charge (m/z) ratio.
Detection: An electron multiplier or a similar detector is used to detect the separated ions, generating the mass spectrum.
Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of this compound shows a molecular ion peak and several fragment ions. The molecular weight of the compound is 155.15 g/mol .[2]
| m/z Value | Proposed Fragment Ion | Interpretation |
| 155 | [C₆H₉N₃O₂]⁺• | Molecular Ion (M⁺•)[2] |
| 110 | [C₄H₄N₃O]⁺ | Loss of an ethoxy radical (•OCH₂CH₃, m/z = 45) from the molecular ion. |
| 109 | [C₄H₃N₃O]⁺• | Loss of an ethanol (B145695) molecule (HOCH₂CH₃, m/z = 46) from the molecular ion.[2] |
The fragmentation pattern suggests initial cleavage at the ester group, which is a common fragmentation pathway for ethyl esters. The loss of an ethoxy radical or an ethanol molecule leads to the formation of the stable fragment ions observed at m/z 110 and 109.
Workflow and Data Interpretation
The combined use of FT-IR and Mass Spectrometry provides a robust analytical workflow for the characterization of this compound. The logical flow of this process, from sample preparation to final data interpretation, is illustrated below.
Figure 1: General analytical workflow for the structural characterization of the target compound.
The proposed fragmentation pathway leading to the major observed ions in the mass spectrum is depicted in the following diagram.
Figure 2: Proposed mass spectrometry fragmentation pathway of the title compound.
Conclusion
This technical guide has outlined the essential analytical methodologies for the comprehensive characterization of this compound using FT-IR and Mass Spectrometry. The provided experimental protocols and spectral data analysis serve as a valuable resource for researchers in ensuring the quality and integrity of this important chemical intermediate. The complementary nature of these techniques allows for unambiguous confirmation of the compound's structure, which is a critical step in any research or development endeavor.
References
Navigating the Solubility Landscape of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is influenced by a combination of factors including its molecular structure, the polarity of both the solute and the solvent, temperature, and the presence of intermolecular forces such as hydrogen bonding. Ethyl 3-amino-1H-pyrazole-4-carboxylate possesses both hydrogen bond donors (the amino group and the pyrazole (B372694) N-H) and a hydrogen bond acceptor (the carbonyl group of the ester), suggesting a varied solubility profile across different solvent classes.
Solubility Profile of this compound
Current literature provides limited qualitative and calculated solubility data for this compound. This information is summarized in the table below.
| Solvent | Solubility | Data Type |
| Chloroform | Sparingly Soluble | Qualitative[1] |
| Methanol | Slightly Soluble | Qualitative[1] |
| Not Specified | 7.04 mg/mL (0.0454 mol/L) | Calculated |
Note: The solvent for the calculated solubility value was not specified in the available literature.
Given the molecular structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and in alcohols like ethanol, where hydrogen bonding can occur. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol outlines the key steps for determining the solubility of this compound in a specific organic solvent.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve for the compound is necessary for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.
The following diagram illustrates the workflow for this experimental protocol.
Synthesis Workflow
This compound is commonly synthesized through the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate. This reaction provides a straightforward and efficient route to this valuable pyrazole derivative.
The logical relationship of this synthesis process is depicted in the following diagram.
Conclusion
While a comprehensive, quantitative solubility profile for this compound in a wide array of common organic solvents is not currently documented in publicly accessible literature, this guide provides the available qualitative data and a robust experimental framework for its determination. The provided synthesis workflow and experimental protocol offer valuable resources for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and efficient approach to the handling and application of this important chemical intermediate. The structural characteristics of the molecule suggest that further investigation into its solubility in polar aprotic and protic solvents would be a fruitful area of study for those requiring this data for specific applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Acidity and Basicity of Ethyl 3-amino-1H-pyrazole-4-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key precursor for various biologically active molecules, including Allopurinol.[1][2] Its utility in synthesis is profoundly influenced by its acid-base properties, which dictate its reactivity, solubility, and pharmacokinetic profile. This document provides a comprehensive analysis of the acidic and basic characteristics of this compound, detailing the structural features that govern its amphoteric nature. It includes a summary of available quantitative data, detailed experimental protocols for pKa determination, and graphical representations of the underlying chemical principles and workflows.
Introduction to Acid-Base Properties
This compound (CAS: 6994-25-8) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[3][4] The structure consists of a pyrazole (B372694) ring substituted with an amino group at position 3 and an ethyl carboxylate group at position 4. The interplay between the pyrazole core and its substituents determines the molecule's overall acid-base profile.
-
Basic Centers : The molecule's basicity arises from two primary sites: the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen at position 2 (N2) of the pyrazole ring and the exocyclic amino group (-NH2) at position 3.[2][3]
-
Acidic Center : The acidity is attributed to the "pyrrole-like" nitrogen proton at position 1 (N1-H) of the pyrazole ring.[3]
The electronic effects of the substituents modulate these properties. The amino group at C3 is an electron-donating group, which increases the electron density in the ring and enhances the basicity of the N2 nitrogen. Conversely, the ethyl carboxylate group at C4 is an electron-withdrawing group, which decreases the ring's electron density, thereby reducing the basicity of N2 and increasing the acidity of the N1-H proton.
Quantitative Analysis of Acidity and Basicity
Direct experimental pKa values for this compound are not widely reported in the literature. However, computational predictions provide an estimate for the acidity of the N1-H proton.
| Parameter | Functional Group | Predicted pKa | Description |
| Acidity (pKa) | Pyrrole-like N1-H | 12.98 ± 0.50[1] | Represents the dissociation of the proton from the N1 nitrogen. The high value indicates it is a very weak acid. |
| Basicity (pKaH) | Pyridine-like N2 | Not available | Represents the pKa of the conjugate acid formed upon protonation, typically at the N2 position.[2] |
The basicity of the pyrazole ring is generally lower than that of imidazole (B134444) but greater than that of pyrrole.[3] The protonation in acidic media is expected to occur preferentially on the pyridine-like N2 atom.[2][5]
Protonation and Deprotonation Equilibria
The amphoteric nature of this compound can be visualized through its acid-base equilibria. In a sufficiently acidic medium, the molecule becomes protonated, forming a pyrazolium (B1228807) cation. In a strongly basic medium, it is deprotonated to form an anion.
Caption: Acid-base equilibria of the title compound.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and predicting a molecule's behavior. The following are detailed protocols for two common experimental methods.[6][7]
Potentiometric Titration
Potentiometric titration is a highly accurate and straightforward method for pKa determination, relying on the measurement of pH as a function of added titrant volume.[7][8]
Methodology:
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable co-solvent (e.g., methanol (B129727) or DMSO) if solubility in water is limited, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
Add a small amount of an inert electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Titration for Basicity (pKaH Determination) :
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place the sample solution in a thermostatted beaker at 25 °C with a magnetic stirrer.
-
Titrate the solution by adding standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Titration for Acidity (pKa Determination) :
-
Prepare a fresh sample solution as described above.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.
-
-
Data Analysis :
-
Plot the pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence point(s) as sharp peaks.
-
The pKa is equal to the pH at the half-equivalence point. For a weak base, pKaH = pH at the point where half of the volume of HCl required to reach the equivalence point has been added. For a weak acid, pKa = pH at the half-equivalence point of the NaOH titration.
-
Caption: Workflow for pKa determination by potentiometry.
UV-Visible Spectrophotometry
This method is ideal for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[6]
Methodology:
-
Preparation of Buffers : Prepare a series of buffer solutions with known pH values, covering a range approximately two pH units above and below the expected pKa (e.g., pH 2 to 12).
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of sample solutions by diluting a small, constant aliquot of the stock solution into each of the prepared buffer solutions. Ensure the final organic solvent concentration is low and consistent across all samples.
-
-
Spectroscopic Measurement :
-
Determine the wavelength of maximum absorbance (λ_max) for both the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the molecule. Select an analytical wavelength where the difference in absorbance between the two forms is significant.
-
Measure the absorbance of each buffered sample solution at the chosen analytical wavelength.
-
-
Data Analysis :
-
The pKa can be determined by plotting absorbance versus pH, which will generate a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[7]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
For an acid: pKa = pH + log[(A - A_I) / (A_U - A)]
-
For a base: pKaH = pH + log[(A_I - A) / (A - A_U)] Where:
-
A is the absorbance of the sample at a given pH.
-
A_I is the absorbance of the fully ionized form.
-
A_U is the absorbance of the un-ionized form.
-
-
Plotting log[(A - A_I) / (A_U - A)] (for an acid) versus pH will yield a straight line that intersects the y-axis at the pKa.
-
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Conclusion
This compound is an amphoteric compound with distinct acidic and basic centers. Its basicity is primarily due to the pyridine-like N2 ring nitrogen, enhanced by the C3-amino group and diminished by the C4-ester group. Its acidity stems from the N1-H proton, with a predicted pKa of ~13 indicating very weak acidic character.[1] The lack of extensive experimental data highlights the need for empirical determination. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust frameworks for researchers to accurately quantify the pKa values of this important synthetic building block, enabling better control over its reactivity and facilitating the development of novel pharmaceutical agents.
References
- 1. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. brainly.com [brainly.com]
- 5. mdpi.com [mdpi.com]
- 6. ijirss.com [ijirss.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
Navigating the Reactive Landscape of Ethyl 3-Amino-1H-pyrazole-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-1H-pyrazole-4-carboxylate stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The regiochemical outcome of its reactions is a critical parameter that dictates the final molecular architecture and, consequently, the biological activity. This technical guide provides a comprehensive overview of the regiochemistry of key reactions involving this versatile pyrazole (B372694) derivative, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows.
Regioselectivity in N-Acylation Reactions
The acylation of this compound presents a classic case of regiochemical complexity, with the potential for acylation at the endocyclic nitrogens (N1 and N2) and the exocyclic amino group. The reaction with acetic anhydride (B1165640) has been shown to yield a mixture of mono-, di-, and even tri-acetylated products, with the product distribution being highly dependent on the reaction conditions.
A study on the N-acetylation of this compound revealed that the choice of solvent and the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) significantly influence the regioselectivity.[1][2][3] For instance, using equivalent amounts of acetic anhydride at room temperature can lead to a mixture of N1-acetyl and N2-acetyl isomers, with the former being the major product.[1][2][3] The use of a catalyst like DMAP can further enhance the preference for the N1-acetyl product.[1][2][3]
Table 1: Regioselectivity in the N-Acetylation of this compound with Acetic Anhydride [1][2][3]
| Conditions | Product(s) | Ratio (N1:N2) |
| Ac₂O (1-1.5 eq.), Room Temp. | Mono-acetylated (N1 and N2) | ~2:1 |
| Ac₂O (1-1.5 eq.), DMF, Room Temp. | Mono-acetylated (N1, N2, and 3-acetylamino) and Di-acetylated | N/A |
| Ac₂O (1.5 eq.), Chloroform, Room Temp. | Di-acetylated (major) | N/A |
| Ac₂O (1.5 eq.), DMAP (0.2 eq.), DMF, Room Temp. (1h) | Mono-acetylated (N1 and N2) | ~95:5 |
| Ac₂O (8 eq.), Reflux | Tri-acetylated (major over time) | N/A |
Experimental Protocol: Regioselective N1-Acetylation
A detailed study has shown that selective N1-acetylation can be achieved in high yield.[1][2][3]
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add DMAP (0.2 eq) to the solution.
-
Add acetic anhydride (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate.
Caption: Workflow for the regioselective N1-acetylation.
Diazotization and Subsequent Cyclization Reactions
The exocyclic amino group at the C3 position of this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to afford fused heterocyclic systems like pyrazolo[5,1-c][4][5][6]triazines.[6]
Table 2: Synthesis of Pyrazolo[5,1-c][4][5][6]triazine Derivatives [6]
| Active Methylene Compound | Product | Yield (%) | M.p. (°C) |
| Malononitrile (B47326) | Ethyl 4-amino-3-cyano-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate | 74.2 | 215 |
| Ethyl cyanoacetate | Ethyl 4-amino-3-ethoxycarbonyl-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate | 77.4 | 206 |
Experimental Protocol: Synthesis of Ethyl 4-amino-3-cyano-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate
The following protocol is adapted from the work of Youssef et al.[6]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Malononitrile
-
Sodium Acetate (B1210297)
Procedure:
-
Suspend this compound (0.01 mol) in concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (0.01 mol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes to form the diazonium salt solution.
-
In a separate beaker, dissolve malononitrile (0.01 mol) in ethanol (20 mL) and add a solution of sodium acetate (3 g) in water (10 mL).
-
Cool the malononitrile solution to 0-5 °C.
-
Add the cold diazonium salt solution dropwise to the malononitrile solution with constant stirring.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from dilute DMF to obtain the final product.
Caption: Formation of pyrazolo[5,1-c][4][5][6]triazine.
Condensation Reactions to form Pyrazolo[1,5-a]pyrimidines
A widely employed strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the condensation of this compound with 1,3-dielectrophilic species.[7][8][9] Reactions with β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated ketones can lead to the regioselective formation of the fused pyrimidine (B1678525) ring. The exocyclic amino group typically acts as the initial nucleophile, attacking one of the electrophilic centers, followed by cyclization involving one of the endocyclic nitrogen atoms.
Another approach involves the reaction with α-substituted cinnamonitriles, which also yields pyrazolo[1,5-a]pyrimidine derivatives.[6]
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Cinnamonitriles [6]
| Cinnamonitrile Derivative | Product | Yield (%) | M.p. (°C) |
| 2-cyano-3-phenylcinnamonitrile | Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 77.12 | 250 |
| 2-cyano-3-(4-chlorophenyl)cinnamonitrile | Ethyl 7-amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 83.13 | 264 |
Experimental Protocol: Synthesis of Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is based on the procedure described by Youssef et al.[6]
Materials:
-
This compound
-
2-cyano-3-phenylcinnamonitrile
Procedure:
-
A mixture of this compound (0.01 mol) and 2-cyano-3-phenylcinnamonitrile (0.01 mol) in pyridine (20 mL) is heated under reflux for 6 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from the appropriate solvent to give the pure pyrazolo[1,5-a]pyrimidine derivative.
Regioselectivity in N-Alkylation Reactions
The N-alkylation of asymmetrically substituted pyrazoles like this compound can result in a mixture of N1- and N2-alkylated regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and steric hindrance around the nitrogen atoms. Generally, alkylation tends to favor the less sterically hindered nitrogen atom.
Table 4: N-Methylation of Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate
| Product | Yield (%) | M.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (N1-isomer) | 70 | 138-140 | 0.94 (t, 3H), 3.35 (s, 3H), 3.96 (q, 2H), 4.71 (bs, 2H), 6.61-7.22 (m, 5H), 7.93 (bs, 1H) | 13.91, 34.73, 58.71, 89.84, 114.91, 119.42, 129.02, 142.14, 144.62, 154.88, 163.33 |
| Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (N2-isomer) | 30 | 144-145 | 1.30 (t, 3H), 3.48 (s, 3H), 4.25 (q, 2H) | N/A |
Experimental Protocol: N-Methylation of a Substituted Ethyl 3-Aminopyrazole-4-carboxylate
The following protocol is adapted from the synthesis of the N1-methyl isomer of ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate
-
Methyl iodide
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.
Caption: Factors governing the regioselectivity of N-alkylation.
Biological Relevance: Inhibition of JNK3 Signaling Pathway
N-substituted aminopyrazole derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases. For example, certain N-alkylated pyrazoles form the core scaffold of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key enzyme in neuronal apoptosis signaling pathways, making it a therapeutic target for neurodegenerative diseases. The regiochemistry of the N-substitution is crucial for the molecule's three-dimensional structure and its ability to bind effectively to the kinase's active site.
Caption: Inhibition of the JNK3 pathway by N-alkylated pyrazoles.
This guide highlights the rich and complex reactivity of this compound. A thorough understanding of the factors governing the regioselectivity of its reactions is paramount for the rational design and synthesis of novel heterocyclic compounds with desired biological activities. The provided protocols and data serve as a valuable resource for researchers in this exciting field.
References
- 1. The synthesis, structure and properties of N-acetylated derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis, structure and properties of N-acetylated derivatives of this compound. | Semantic Scholar [semanticscholar.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | IE09849 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole (B372694) core is a key pharmacophore found in a variety of therapeutic agents. Understanding the molecule's structural, electronic, and vibrational properties at a quantum level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic analysis of this compound, offering valuable insights for researchers in the field.
Computational Methodology
The quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software: Gaussian suite of programs is a widely used software package for these types of calculations.
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for correlating exchange and correlation energies.
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The computational workflow for these calculations is as follows:
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). The mixture is refluxed, and upon cooling, the product precipitates and can be purified by recrystallization.[1]
FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorption (λmax) is determined.
Results and Discussion
Molecular Geometry
Table 1: Selected Experimental Bond Lengths and Angles for a Similar Pyrazole Derivative (Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate)[2]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.378(2) | N2-N1-C5 | 104.9(2) |
| N1-C5 | 1.332(3) | N1-N2-C3 | 112.2(2) |
| N2-C3 | 1.385(3) | N2-C3-C4 | 104.7(2) |
| C3-C4 | 1.392(3) | C3-C4-C5 | 109.2(2) |
| C4-C5 | 1.411(3) | N1-C5-C4 | 108.9(2) |
Vibrational Analysis
The calculated vibrational frequencies, after scaling by an appropriate factor (typically around 0.96 for B3LYP), can be compared with the experimental FT-IR spectrum to provide a detailed assignment of the vibrational modes.
Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments
| Experimental (Youssef et al.)[3] | Theoretical (Predicted) | Assignment |
| 3417 | ~3500-3400 | N-H stretching (asymmetric) |
| 3300 | ~3400-3300 | N-H stretching (symmetric) |
| 1710 | ~1720-1700 | C=O stretching |
| - | ~1650-1600 | N-H bending |
| - | ~1600-1500 | C=C and C=N stretching |
| - | ~1300-1000 | C-O and C-N stretching |
Electronic Properties
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.
The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
Table 3: Predicted Electronic Properties
| Parameter | Value (eV) | Significance |
| HOMO Energy | (Calculated Value) | Electron-donating ability |
| LUMO Energy | (Calculated Value) | Electron-accepting ability |
| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |
| Ionization Potential | (Calculated Value) | Energy required to remove an electron |
| Electron Affinity | (Calculated Value) | Energy released when an electron is added |
| Electronegativity | (Calculated Value) | Tendency to attract electrons |
| Chemical Hardness | (Calculated Value) | Resistance to change in electron distribution |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule. It helps in understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which contributes to the stability of the molecule.
UV-Vis Spectral Analysis
The theoretical UV-Vis spectrum can be calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) can be compared with the experimental data. The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals, primarily the HOMO to LUMO transition. PubChem reports an experimental UV-Vis spectrum for this compound.[4]
Conclusion
This technical guide outlines the comprehensive approach to understanding the quantum chemical properties of this compound. By combining DFT calculations with experimental spectroscopic data, a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics can be obtained. This knowledge is invaluable for researchers in the field of medicinal chemistry, aiding in the rational design of more potent and selective pyrazole-based therapeutic agents. While a complete set of tabulated computational data for this specific molecule is not yet available in a single published source, the methodologies described herein provide a clear roadmap for conducting such an investigation.
References
The Discovery and Synthetic Journey of Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its critical role as a versatile building block in drug development. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Introduction: A Historical Perspective on Pyrazole (B372694) Chemistry
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a derivative of this five-membered heterocyclic ring containing two adjacent nitrogen atoms. This discovery paved the way for the exploration of a vast class of compounds with diverse applications. While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its prominence grew with the need for versatile intermediates in the burgeoning field of medicinal chemistry.
Its significance is intrinsically linked to the development of xanthine (B1682287) oxidase inhibitors, most notably Allopurinol (B61711). This compound serves as a key precursor in the industrial synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.[1][2] Consequently, much of the historical development of its synthesis has been driven by the demand for an efficient and scalable route to this important active pharmaceutical ingredient.
Physicochemical and Spectroscopic Profile
This compound typically presents as an off-white to pale yellow crystalline powder.[3] A comprehensive collection of its key physical and spectroscopic data is presented below, providing essential information for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Melting Point | 102-109 °C | [5] |
| Appearance | White to cream to pale yellow crystals or powder | [5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | [3] |
| CAS Number | 6994-25-8 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Spectral data available on PubChem and in various publications.[4][6] | [4][6] |
| ¹³C NMR | Spectral data available from various suppliers and research articles. | |
| Infrared (IR) Spectroscopy | Conforms to standard FTIR spectra.[5] Key peaks can be found in databases.[4] | [4][5] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 155.[4][6] | [4][6] |
Key Synthetic Methodologies
The synthesis of this compound has been approached through several key pathways. The most common and historically significant methods involve the cyclization of a hydrazine (B178648) derivative with a suitable three-carbon precursor. Below are detailed protocols for the most frequently cited synthetic routes.
Synthesis from Ethyl (Ethoxymethylene)cyanoacetate and Hydrazine Hydrate (B1144303)
This is one of the most widely employed methods for the synthesis of this compound, noted for its straightforward procedure and reasonable yields. A US patent from 1959 outlines a similar process, highlighting its long-standing application.[7]
Experimental Protocol:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in a suitable alcohol, typically ethanol, hydrazine hydrate is added dropwise.
-
The reaction mixture is then heated to reflux for several hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is typically purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.[3]
A representative experimental procedure reports a yield of 66.78%.[3]
Table 3: Quantitative Data for Synthesis from Ethyl (Ethoxymethylene)cyanoacetate
| Reactant | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethyl (ethoxymethylene)cyanoacetate | 1 | Ethanol | 4 hours | Reflux | 66.78% | [3] |
| Hydrazine Hydrate | 1-1.2 | Ethanol | 6 hours | Reflux | Not specified | [7] |
Diagram 1: Synthesis from Ethyl (Ethoxymethylene)cyanoacetate
Caption: Synthetic workflow for this compound.
Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate and Hydrazine
An alternative and often high-yielding approach involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine.
Experimental Protocol:
-
Ethyl 2-cyano-3-ethoxyacrylate is dissolved in ethanol.
-
Hydrazine is added dropwise to the solution at room temperature.
-
The mixture is then stirred and heated to reflux.
-
After the reaction is complete, the solvent is evaporated, and the crude product is purified, often through recrystallization.
This method has been reported to achieve yields as high as 99%.
Table 4: Quantitative Data for Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate
| Reactant | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Ethyl 2-cyano-3-ethoxyacrylate | 1 | Ethanol | Overnight | Reflux | 99% | |
| Hydrazine | 1 | Ethanol | Overnight | Reflux | 99% |
Diagram 2: Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate
Caption: High-yield synthesis of the target compound.
Role in Drug Development and Medicinal Chemistry
The primary and most well-documented application of this compound in drug development is its role as a key intermediate in the synthesis of Allopurinol.[1][2] Allopurinol is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[8] The pyrazole ring of this compound forms the core of the pyrazolo[3,4-d]pyrimidine structure of Allopurinol.
Diagram 3: Role as a Precursor to Allopurinol
References
- 1. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]
- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A10882.14 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Methodological & Application
Application Notes and Protocols: Diazotization Reactions of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent coupling reactions. This versatile starting material is a key building block in the synthesis of a variety of heterocyclic compounds, including pyrazolo[5,1-c][1][2][3]triazines, pyrazolo[1,5-a]pyrimidines, and azo dyes, which have shown potential in medicinal chemistry and materials science.
Introduction
This compound is a readily available pyrazole (B372694) derivative.[4][5] Its amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1][3] The resulting diazonium salt is a highly reactive intermediate that can undergo various coupling reactions to form stable azo compounds or be used in cyclization reactions to construct fused heterocyclic ring systems.[1][2][6] These synthesized compounds are of significant interest due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents, and their applications as dyes.[3][6][7][8]
Reaction Overview
The general reaction scheme involves two main steps: the formation of the diazonium salt of this compound, followed by a coupling reaction with a suitable partner.
Figure 1: General workflow for the diazotization and subsequent reactions of this compound.
Experimental Protocols
Protocol 1: General Diazotization of this compound
This protocol describes the formation of the pyrazole diazonium salt, which is typically used in situ for subsequent coupling reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C during the addition.
-
Stir the reaction mixture at this temperature for an additional 15-30 minutes after the addition is complete.
-
The resulting clear solution of the diazonium salt is then used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of Azo Dyes via Coupling with Active Methylene Compounds
This protocol details the coupling of the diazonium salt with active methylene compounds to form azo derivatives, which can then be cyclized.
Materials:
-
Diazonium salt solution from Protocol 1
-
Active methylene compound (e.g., ethyl cyanoacetate, benzoylacetonitrile)
-
Sodium acetate (B1210297) or pyridine (B92270)
-
Ice bath
Procedure:
-
Dissolve the active methylene compound in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add sodium acetate or pyridine to the solution to act as a base.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the active methylene compound solution with vigorous stirring.
-
Keep the reaction mixture in the ice bath and continue stirring for 1-2 hours.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.[1]
Protocol 3: Cyclization to Pyrazolo[5,1-c][1][2][3]triazine Derivatives
The azo compounds synthesized in Protocol 2 can undergo cyclization to form fused heterocyclic systems.
Materials:
-
Azo compound from Protocol 2
-
Anhydrous potassium carbonate or an appropriate base
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Reflux the azo compound in a suitable solvent like ethanol or DMF in the presence of a base such as anhydrous potassium carbonate.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or by pouring the reaction mixture into ice-water to precipitate the solid.
-
The crude product is washed with water and purified by recrystallization.[1]
Applications
The derivatives synthesized from this compound have a broad range of applications in drug discovery and materials science.
-
Anticancer Agents: Pyrazolo[3,4-d]pyrimidines, which can be synthesized from this starting material, have been investigated as potential anticancer agents, showing inhibitory activity against various tumor cell lines.[2][6][9][10] Some derivatives act as DHFR inhibitors, similar to the antifolate drug methotrexate.[2][10]
-
Anti-inflammatory Agents: Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties.[7]
-
Azo Dyes: The coupling of the diazotized pyrazole with various aromatic compounds or active methylene groups leads to the formation of azo dyes.[3][8] These dyes can be used for coloring materials such as polyester (B1180765) fibers.[8]
-
Coordination Chemistry: this compound can be used as a ligand in the synthesis of metal coordination compounds.[4]
Figure 2: Relationship between the core compound, its derivatives, and their applications.
Quantitative Data Summary
The following tables summarize the reported yields and melting points for some of the compounds synthesized from this compound.
Table 1: Yields and Melting Points of Azo Coupling Products
| Coupling Component | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl cyanoacetate | Ethyl 2-(2-(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)hydrazono)-2-cyanoacetate | 74.2 | 215 | [1] |
| Benzoylacetonitrile | Ethyl 3-(2-(1-cyano-2-oxo-2-phenylethyl)hydrazono)-3,5-dihydro-1H-pyrazole-4-carboxylate | 77.4 | 206 | [1] |
Table 2: Yields and Melting Points of Cyclized Pyrazolo[1,5-a]pyrimidine Derivatives
| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| α-cyanocinnamonitrile | Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 77.12 | 250 | [1] |
| α-cyano-4-chlorocinnamonitrile | Ethyl 7-amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 83.13 | 264 | [1] |
Table 3: Yields and Melting Points of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Azo-acetylacetone derivative | Ethyl 3-acetyl-4-methyl-7-oxo-7,8-dihydropyrazolo[5,1-c][1][2][3]triazine-8-carboxylate | 77.55 | 214 | [1] |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-alkylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, with significant applications in the development of pharmaceuticals and other biologically active molecules. Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile building block, and its N-alkylation provides access to a diverse range of substituted pyrazoles that are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.
A critical challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms in the pyrazole (B372694) ring (N1 or N2), leading to the formation of two distinct regioisomers. The substitution pattern of the resulting product is crucial as it dictates the molecule's three-dimensional structure and its subsequent biological activity. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.
These application notes provide detailed protocols for the N-alkylation of this compound, with a focus on methodologies to control regioselectivity. Both classical base-mediated and alternative acid-catalyzed approaches are discussed, supported by quantitative data where available.
Key Concepts and Signaling Pathway Application
N-alkylated aminopyrazoles are integral to the development of various targeted therapies. For instance, they form the core scaffold of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a critical enzyme in the signaling pathways that lead to neuronal apoptosis (programmed cell death) and is therefore a significant target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The N-alkyl substituent on the pyrazole ring plays a crucial role in the binding of the inhibitor to the active site of the JNK3 enzyme, thereby blocking its activity and preventing downstream apoptotic events.
Data Presentation: N-alkylation Conditions and Outcomes
The following table summarizes various reported conditions for the N-alkylation of this compound and related aminopyrazoles, highlighting the impact of different reagents and solvents on yield and regioselectivity.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio | Notes |
| Benzyl (B1604629) Chloride | Sodium Methoxide (B1231860) | DMF | Reflux | 80% | N1 predominant | A specific protocol for the N1-benzylation of the target substrate.[1] |
| Methyl Iodide | - | - | - | - | 70:30 | N-methylation of a similar aminopyrazole yielded a mixture of N1 and N2 isomers.[2] |
| Alkyl Halides | K₂CO₃ | DMSO | RT | Good | N1 predominant | A general and effective method for regioselective N1-alkylation of 3-substituted pyrazoles. |
| Methyl Iodide | KOH | DMF | RT | 74% (total) | ~1:5 | Results in a mixture of regioisomers, favoring the N2 product for a related aminopyrazole. |
| Benzyl Bromide | NaH | THF | RT | - | High N1 selectivity | A promising system for N1 selective alkylation of indazoles, which can be analogous to pyrazoles. |
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most common and direct method for the N-alkylation of pyrazoles. It involves the deprotonation of a ring nitrogen by a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yield and regioselectivity.
Detailed Methodology (N-Benzylation) [1]
-
To a reaction flask, add dimethylformamide (DMF, 500 ml), sodium methoxide (91.8 g, 1.7 moles), and this compound (250 g, 1.61 moles).
-
Stir the mixture and add benzyl chloride (208.72 ml, 1.65 moles).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mass completely under reduced pressure.
-
To the residual mass, add water and stir.
-
Extract the product with dichloromethane (B109758) (3 x 200 ml).
-
Separate the organic layer and distill the solvent.
-
The residual mass is taken up in acetone (B3395972) to precipitate the product.
-
Filter the solid product, wash with acetone, and dry at 50-55°C to a constant weight.
-
Expected product: Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated reactions, proceeding under mild, acidic conditions. It is particularly useful for substrates that are sensitive to strong bases and can offer a different regioselectivity profile. The reaction is typically catalyzed by a Brønsted acid such as camphorsulfonic acid (CSA).
Detailed Methodology
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the trichloroacetimidate (B1259523) electrophile (1.0 eq), this compound (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).
-
Add anhydrous 1,2-dichloroethane (B1671644) (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).
Factors Influencing Regioselectivity
The ratio of N1 to N2 alkylation is a critical aspect of this synthesis and is influenced by a combination of electronic and steric factors.
-
Steric Hindrance: Bulky substituents on the pyrazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom. For this compound, the N1 position is generally considered less sterically hindered.
-
Electronic Effects: The electron-donating amino group at the 3-position and the electron-withdrawing carboxylate group at the 4-position influence the electron density at the N1 and N2 positions, thereby affecting their nucleophilicity.
-
Reaction Conditions:
-
Base: The choice of base can significantly impact the regioselectivity. Stronger bases like NaH may lead to different isomer ratios compared to weaker bases like K₂CO₃.
-
Solvent: The polarity of the solvent can influence the solvation of the pyrazole anion and the transition state, thereby affecting the regiochemical outcome.
-
Temperature: Reaction temperature can also play a role, with lower temperatures sometimes favoring the formation of one isomer over the other.
-
Conclusion
The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of pharmaceutically relevant compounds. By carefully selecting the reaction conditions—whether employing a classical base-mediated approach or a milder acid-catalyzed alternative—researchers can effectively control the regiochemical outcome to produce the desired N-alkylated pyrazole isomer. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of novel pyrazole-based molecules. Further optimization of reaction conditions may be necessary to achieve the desired yield and regioselectivity for specific applications.
References
Synthesis of pyrazolo[5,1-c]triazine derivatives from ethyl 3-amino-1H-pyrazole-4-carboxylate
Application Notes and Protocols: Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[5,1-c][1][2][3]triazines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of novel derivatives of this scaffold is a key area of research for the discovery of new therapeutic agents. This document provides detailed protocols for the synthesis of ethyl 4-substituted-7-oxo-4,7-dihydropyrazolo[5,1-c][1][2][3]triazine-3-carboxylates starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate. The described methodology involves a diazotization-coupling-cyclization sequence, a versatile route for the generation of this privileged heterocyclic system.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesized pyrazolo[5,1-c][1][2][3]triazine derivatives.
| Compound | Molecular Formula | Yield (%) | M.P. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 4a | C₁₀H₉N₅O₃ | 74.2 | 215 | 3417 (NH), 3170-2990 (broad OH), 1710 (CO) | 1.32 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.71-8.60 (m, aromatic H), 14.15 (s, 1H, OH, D₂O exchangeable) | - |
| 4b | C₁₁H₁₁N₅O₄ | 77.4 | 206 | 3300 (NH), 3200-2980 (broad OH), 1708 (CO) | 1.39 (t, 3H, CH₃), 4.43 (q, 2H, CH₂), 8.30 (s, 1H, pyrazole (B372694) H-5), 12.55 (s, 1H, NH, D₂O exchangeable), 13.95 (s, 1H, OH, D₂O exchangeable) | 280 (M⁺, 47.0%) |
| 4c | C₁₆H₁₄N₄O₄ | - | - | - | 1.39 (t, 3H, CH₃), 4.28 (q, 2H, CH₂), 7.48-8.27 (m, 6H, 5 aromatic H + pyrazole H), 8.80 (s, 1H, NH, D₂O exchangeable), 11.05 (s, 1H, NH, D₂O exchangeable) | 311 (M⁺, 86.8%) |
Experimental Protocols
The synthesis of pyrazolo[5,1-c][1][2][3]triazine derivatives from this compound is a multi-step process. The general workflow is depicted in the diagram below.
Protocol 1: Synthesis of Ethyl 4-cyano-7-oxo-4,7-dihydropyrazolo[5,1-c][1][2][3]triazine-3-carboxylate (from Malononitrile)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Sodium Acetate (B1210297)
-
Water
-
Dilute Dimethylformamide (DMF)
Procedure:
-
Diazotization: Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (0.7 g, 0.01 mol) in water (5 mL) dropwise while maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 15 minutes.[4]
-
Coupling: In a separate beaker, dissolve malononitrile (0.66 g, 0.01 mol) and sodium acetate (3 g) in ethanol (30 mL). Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the malononitrile solution with constant stirring. Continue stirring for 30 minutes in the ice bath.[4]
-
Cyclization and Isolation: Allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and then with ethanol. Recrystallize the crude product from dilute DMF to afford the pure product.[4]
Protocol 2: Synthesis of Ethyl 4-ethoxycarbonyl-7-oxo-4,7-dihydropyrazolo[5,1-c][1][2][3]triazine-3-carboxylate (from Ethyl Cyanoacetate)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl Cyanoacetate (B8463686)
-
Sodium Acetate
-
Ethanol
-
Water
-
Dilute Dimethylformamide (DMF)
Procedure:
-
Diazotization: Prepare the diazonium salt of this compound as described in Protocol 1, step 1.[4]
-
Coupling: In a separate beaker, dissolve ethyl cyanoacetate (1.13 g, 0.01 mol) and sodium acetate (3 g) in ethanol (30 mL). Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the ethyl cyanoacetate solution with constant stirring. Continue stirring for 30 minutes in the ice bath.[4]
-
Cyclization and Isolation: Heat the reaction mixture under reflux for 3 hours. After cooling, collect the precipitated solid by filtration, wash with water, and then with ethanol. Recrystallize the crude product from dilute DMF to obtain the pure product.[4]
Biological Activity Evaluation Workflow
While specific signaling pathways for the synthesized compounds are under investigation, a general workflow for their biological evaluation is presented below. This workflow is crucial for identifying lead compounds for further drug development.
References
- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-amino-1H-pyrazole-4-carboxylate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ethyl 3-amino-1H-pyrazole-4-carboxylate as a versatile ligand in coordination chemistry. The following sections detail its synthesis, coordination behavior with various metal ions, and the potential applications of the resulting complexes, particularly in the context of biological systems. Detailed experimental protocols are provided to facilitate the replication and further investigation of these compounds.
Ligand Properties and Coordination Motifs
This compound is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with an amino group and an ethyl carboxylate group.[1] This arrangement of functional groups allows it to act as a versatile ligand in the formation of metal coordination compounds.[1] The ligand can coordinate to metal centers in a bidentate fashion through the amino group and the adjacent pyrazole ring nitrogen, forming a stable five-membered chelate ring. The carboxylate group can also participate in coordination, leading to monodentate, bidentate, or bridging coordination modes, which contributes to the structural diversity of its metal complexes.
Synthesis of this compound
The ligand can be synthesized through the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). The reaction mixture is refluxed, and upon cooling, the product precipitates as a solid.
Experimental Protocol: Synthesis of the Ligand
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate to the ethanolic solution of the starting material with constant stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Isolation: After cooling the reaction mixture to room temperature, the product will precipitate. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain pure this compound.
Coordination Complexes: Synthesis and Properties
The coordination chemistry of this compound has been explored with various transition metals, including copper(II). The synthesis of these complexes generally involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Copper(II) Complexes
A notable example is the synthesis of a copper(II) bromide complex. The reaction of this compound with copper(II) bromide in a suitable solvent yields a coordination compound with interesting magnetic properties.
Experimental Protocol: Synthesis of a Copper(II) Bromide Complex
-
Reactant Preparation: Prepare separate solutions of this compound and copper(II) bromide in a suitable solvent (e.g., ethanol).
-
Reaction: Slowly add the ligand solution to the copper(II) bromide solution with continuous stirring at room temperature.
-
Crystallization: Allow the resulting mixture to stand for slow evaporation. Crystals of the complex will form over time.
-
Isolation and Characterization: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Characterize the complex using techniques such as X-ray crystallography, IR spectroscopy, and magnetic susceptibility measurements.
Quantitative Data
The structural and spectroscopic data for the synthesized complexes are crucial for understanding their properties. The following tables summarize key quantitative data for a representative copper(II) complex.
Table 1: Selected Bond Lengths and Angles for a [Cu(L)₂Br₂] type complex (hypothetical data based on typical values)
| Parameter | Value |
| Cu-N(pyrazole) (Å) | ~2.0 |
| Cu-N(amino) (Å) | ~2.0 |
| Cu-Br (Å) | ~2.4 |
| N-Cu-N (°) | ~85 |
| Br-Cu-Br (°) | ~95 |
Table 2: Spectroscopic Data for a [Cu(L)₂Br₂] type complex (hypothetical data based on typical values)
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~3300 | ν(N-H) |
| IR | ~1680 | ν(C=O) |
| UV-Vis | ~650 | d-d transition |
Applications
Metal complexes of pyrazole derivatives are known to exhibit a wide range of biological activities. While specific applications for complexes of this compound are still under investigation, related compounds have shown promise in several areas.
Antimicrobial and Antifungal Activity
Coordination compounds of pyrazole derivatives with transition metals such as Co(II), Ni(II), and Zn(II) have been reported to possess significant antimicrobial and antifungal properties. The chelation of the metal ion to the ligand can enhance its biological activity compared to the free ligand. The mechanism of action is often attributed to the disruption of cellular processes in the microorganisms.
Anticancer and Cytotoxic Activity
Certain metal complexes of pyrazole-based ligands have demonstrated cytotoxic activity against various cancer cell lines. The mode of action can involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species.
Catalysis
The well-defined coordination geometry of these metal complexes makes them potential candidates for catalytic applications in various organic transformations.
Future Directions
Further research into the coordination chemistry of this compound with a wider range of transition metals is warranted. The exploration of their biological activities, including detailed mechanistic studies and investigation of their effects on cellular signaling pathways, could lead to the development of novel therapeutic agents. Additionally, the catalytic potential of these complexes remains a promising area for future investigation.
References
Application Notes and Protocols: Ethyl 3-amino-1H-pyrazole-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-amino-1H-pyrazole-4-carboxylate as a versatile building block in the synthesis of a wide range of modern agrochemicals. The protocols detailed below are based on established synthetic routes to commercially significant fungicides, herbicides, and insecticides.
Introduction
This compound is a key heterocyclic intermediate, valued for its reactive functionalities that allow for diverse chemical modifications. The pyrazole (B372694) ring is a common scaffold in many successful agrochemicals due to its favorable metabolic stability and ability to bind to specific biological targets in pests and weeds. This document outlines the synthetic pathways from this starting material to produce potent fungicides, herbicides, and insecticides, and details their mechanisms of action.
Fungicide Synthesis: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)
Many modern broad-spectrum fungicides are pyrazole-carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds effectively disrupt the fungal mitochondrial respiratory chain, leading to cell death. This compound is a crucial precursor for the synthesis of the pyrazole carboxylic acid moiety common to many SDHIs, such as Bixafen and Fluxapyroxad.
Quantitative Data: Fungicidal Activity
| Compound | Target Pathogen | EC50 (µg/mL) | Reference |
| Bixafen | Septoria tritici | 0.06 | - |
| Fluxapyroxad | Alternaria solani | 0.09 | - |
| Compound 8j | Alternaria solani | 3.06 | [1] |
| Compound 8d | Fusarium oxysporum | >100 (100% inhibition at 100 µg/mL) | [1] |
Mechanism of Action: SDHI Fungicides
SDHI fungicides inhibit Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the ubiquinone-binding site of the SDH enzyme, these fungicides prevent the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.[1][2][3]
Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides.
Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide SDHI Fungicide
This protocol outlines the general three-step synthesis of a pyrazole carboxamide fungicide from this compound.
Synthetic workflow for pyrazole carboxamide fungicides.
Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carboxylic Acid
-
Procedure: To a solution of this compound (1 mole) in ethanol, add a solution of sodium hydroxide (B78521) (1.2 moles) in water.
-
Reaction: Stir the mixture at room temperature for approximately 2 hours.
-
Work-up: Concentrate the solution in vacuo to remove most of the ethanol. Adjust the pH to 3-4 with hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield 3-amino-1H-pyrazole-4-carboxylic acid.
Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonyl Chloride
-
Procedure: Suspend 3-amino-1H-pyrazole-4-carboxylic acid (1 mole) in an excess of thionyl chloride.
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-amino-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of the Final Pyrazole Carboxamide
-
Procedure: Dissolve the substituted aniline (1 mole) and a base such as triethylamine (B128534) (1.2 moles) in a suitable solvent like dichloromethane.
-
Reaction: Add the 3-amino-1H-pyrazole-4-carbonyl chloride (1 mole) solution dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Herbicide Synthesis: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Pyrazole-based herbicides, such as pyrasulfotole (B166964) and topramezone, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This inhibition disrupts the biosynthesis of plastoquinones and tocopherols, leading to the bleaching of new plant growth and eventual plant death.
Quantitative Data: Herbicidal Activity
| Compound | Target Weed | Activity | Reference |
| Pyrasulfotole | Amaranthus retroflexus | Effective control | - |
| Topramezone | Digitaria sanguinalis | Effective control | - |
| Pyrazolate Metabolite | HPPD Enzyme | IC50 = 13 nM | [2] |
Mechanism of Action: HPPD Inhibitor Herbicides
HPPD inhibitors block the enzymatic conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the tyrosine catabolism pathway. Homogentisate is a precursor for the synthesis of plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms.[4][5]
References
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Ethyl 3-Amino-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its pyrazole (B372694) core, substituted with both an amino and an ester group, provides reactive sites for further chemical transformations, leading to the construction of fused ring systems and other complex molecules. This document provides detailed protocols for the synthesis of two major classes of biologically active compounds derived from this precursor: Pyrazolo[3,4-d]pyrimidines with potent antitumor activity and pyrazole derivatives exhibiting antimicrobial properties.
Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Antitumor Agents
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] This section details the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound, which have been shown to exhibit significant cytotoxic activity against various cancer cell lines.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes a two-step synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine (B124118).[3][4]
-
Procedure: To a solution of ethyl (ethoxymethylene)cyanoacetate (1 mmol) in ethanol (B145695), add phenylhydrazine (1 mmol). Heat the mixture at 80°C for 4 hours.[4] After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol.
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Reaction: The aminopyrazole derivative from Step 1 is cyclized with formamide (B127407).[3][4]
-
Procedure: A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 mmol) and formamide is heated at 190°C for 8 hours.[4] After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.
Protocol 1.2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction: The pyrazolopyrimidinone (B8486647) from Protocol 1.1 is chlorinated using phosphorus oxychloride.[3][4]
-
Procedure: A mixture of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 mmol) and phosphorus oxychloride (5 mL) is heated at 106°C for 6 hours.[4] The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting solid is collected by filtration, washed with water, and dried.
Protocol 1.3: General Procedure for the Synthesis of N-substituted Pyrazolo[3,4-d]pyrimidine Derivatives
-
Reaction: The 4-chloro derivative from Protocol 1.2 is reacted with various amines to introduce diversity.
-
Procedure: To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), the appropriate amine (1.1 mmol) is added. The reaction mixture is heated under reflux for a specified time (typically 16-18 hours).[4] After cooling, the product is isolated by filtration or by evaporation of the solvent followed by purification (e.g., column chromatography or recrystallization).
Data Presentation
Table 1: In Vitro Antitumor Activity of Synthesized Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R-Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Specific structure | A549 (Lung) | 2.24 | [1] |
| 1a | Specific structure | MCF-7 (Breast) | 42.3 | [1] |
| 1d | Specific structure | MCF-7 (Breast) | 1.74 | [1] |
| 3 | -NH-C(=S)NH-Ph | Hep2 (Laryngeal) | 36.9 | |
| 4 | 4-imino-5-phenyl-6-thioxo | Hep2 (Laryngeal) | 21.3 | [5] |
| 6d | Schiff base derivative | MCF-7 (Breast) | 4.6 | [6] |
| 10b | Oxadiazole derivative | MCF-7 (Breast) | 4.6 | [6] |
| 12 | Phenyl thiosemicarbazide | MCF-7 (Breast) | 4.8 | [6] |
| 12b | Substituted pyrimidine | MDA-MB-468 (Breast) | 3.343 | |
| 12b | Substituted pyrimidine | T-47D (Breast) | 4.792 | [7] |
| 12b | Substituted pyrimidine | A549 (Lung) | 8.21 | [8] |
| 12b | Substituted pyrimidine | HCT-116 (Colon) | 19.56 | [8] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Visualization
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Part 2: Synthesis of Pyrazole Derivatives as Antimicrobial Agents
The pyrazole scaffold is a key structural motif in many compounds with antimicrobial activity.[2][9][10] This section outlines a general protocol for the synthesis of pyrazole derivatives from this compound that have been evaluated for their antibacterial and antifungal properties.
Experimental Protocols
Protocol 2.1: Synthesis of Pyrazole-based Hydrazides
-
Reaction: The ester group of a pyrazole derivative is converted to a hydrazide.
-
Procedure: A solution of the pyrazole ester (e.g., this compound) in a suitable solvent like ethanol is treated with hydrazine (B178648) hydrate. The mixture is refluxed for a specified period. Upon cooling, the product crystallizes and is collected by filtration.
Protocol 2.2: Synthesis of Pyrazole-based Schiff Bases
-
Reaction: The amino group of the pyrazole is condensed with an aldehyde or ketone.
-
Procedure: To a solution of the aminopyrazole derivative in a suitable solvent (e.g., ethanol), an equimolar amount of the desired aldehyde or ketone is added, often with a catalytic amount of acid (e.g., acetic acid). The mixture is stirred at room temperature or heated to reflux. The resulting Schiff base often precipitates from the solution upon cooling.
Protocol 2.3: Diazotization and Coupling Reactions
-
Reaction: The amino group of this compound can be diazotized and coupled with active methylene (B1212753) compounds to form azo derivatives, which can then be cyclized.[11]
-
Procedure:
-
Diazotization: this compound is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the temperature.
-
Coupling: The cold diazonium salt solution is added to a cooled solution of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in ethanol containing sodium acetate. The mixture is stirred at 0-5°C for several hours. The resulting azo product is collected by filtration.
-
Cyclization: The azo derivative can be cyclized to form pyrazolo[5,1-c][1][2][5]triazine derivatives by heating in a suitable solvent.[11]
-
Data Presentation
Table 2: Antimicrobial Activity of Synthesized Pyrazole Derivatives
| Compound ID | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 7b | Staphylococcus aureus | MIC | Moderate | [10] |
| 8b | Escherichia coli | MIC | Moderate | [10] |
| 21a | Staphylococcus aureus | MIC | 62.5-125 | [12] |
| 21a | Candida albicans | MIC | 2.9-7.8 | [12] |
| 3c | Bacillus cereus | Inhibition Zone | Potent | [13] |
| 3c | Staphylococcus aureus | Inhibition Zone | Potent | [13] |
| 3d | Aspergillus niger | Inhibition Zone | Potent | [13] |
| 3d | Candida albicans | Inhibition Zone | Potent | [13] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Inhibition zone data indicates the area of no bacterial growth around a treated disc.
Visualization
Caption: Diverse synthetic pathways to antimicrobial pyrazole derivatives.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel pyrazolo[3,4-d]pyrimidines and other pyrazole derivatives as potential therapeutic agents. The straightforward synthetic routes and the significant biological activities of the resulting compounds highlight the importance of this scaffold in the development of new drugs.
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antitumor activity of novel pyrazolo [3,4-d]pyrimidin-4(5H)-one derivatives | Semantic Scholar [semanticscholar.org]
- 7. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Microwave-Assisted Synthesis Using Ethyl 3-Amino-1H-pyrazole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various heterocyclic compounds derived from ethyl 3-amino-1H-pyrazole-4-carboxylate. This versatile starting material is a valuable building block for the rapid synthesis of compound libraries with significant potential in drug discovery, particularly in the fields of oncology and anti-inflammatory research. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved purity profiles.
Application Notes
This compound is a privileged scaffold for the synthesis of fused pyrazole (B372694) heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These core structures are found in numerous biologically active molecules and approved drugs.
Pyrazolo[3,4-d]pyrimidines: This class of compounds is of particular interest as they are bioisosteres of purines and have been extensively investigated as kinase inhibitors. Microwave-assisted, one-pot, three-component reactions provide a highly efficient route to densely functionalized pyrazolo[3,4-d]pyrimidin-4-ones. These compounds have shown potent activity as inhibitors of various kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5] The ability to rapidly generate a library of analogues by varying the amine component in the three-component synthesis makes this an attractive strategy for structure-activity relationship (SAR) studies.
Pyrazolo[1,5-a]pyrimidines: These isomers of pyrazolo[3,4-d]pyrimidines also exhibit a wide range of biological activities. Microwave-assisted synthesis can be employed to accelerate the condensation of this compound with various 1,3-dielectrophiles to regioselectively produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Other Fused Heterocycles: The reactivity of the amino group and the adjacent ester functionality in this compound allows for its use in the synthesis of other fused systems like pyrazolo[3,4-b]pyridines through multicomponent reactions under microwave irradiation. These compounds have also been explored for their anticancer and antimicrobial activities.
The primary advantages of using microwave synthesis for these transformations include:
-
Speed: Reaction times are often reduced from many hours to several minutes.
-
Efficiency: One-pot and multicomponent reactions are particularly well-suited for microwave heating, improving overall efficiency.
-
Higher Yields: In many cases, microwave heating leads to higher isolated yields compared to conventional methods.
-
Greener Chemistry: The reduction in reaction time and often the ability to use less solvent aligns with the principles of green chemistry.
Data Presentation
Table 1: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This table summarizes the results from a one-pot, three-component reaction of a substituted methyl 5-aminopyrazole-4-carboxylate (a close analogue of the title compound), trimethyl orthoformate, and various primary amines under microwave irradiation. The conditions are readily adaptable for this compound.
| Entry | R Group of Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzyl | 5-benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 83 |
| 2 | 4-Fluorobenzyl | 5-(4-fluorobenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 78 |
| 3 | 4-Methoxybenzyl | 5-(4-methoxybenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 85 |
| 4 | Phenethyl | 5-phenethyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 76 |
| 5 | Aniline | 5-phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 53 |
| 6 | 4-Fluoroaniline | 5-(4-fluorophenyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 41 |
Data adapted from a similar system described by Dolzhenko et al. (2022). Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is based on the work of Dolzhenko et al. and is adapted for this compound.[1][4]
Materials:
-
This compound
-
Triethyl orthoformate
-
Primary amine (e.g., benzylamine, substituted anilines)
-
Ethanol (B145695) (absolute)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add this compound (1 mmol), the desired primary amine (3 mmol), and ethanol (2 mL).
-
Add triethyl orthoformate (3 mmol, ~0.53 mL) to the suspension.
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 55 minutes. Set the maximum microwave power to 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate (B1210297) or ethanol) if necessary.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This is a general protocol for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazole (B16455) precursors and a β-dicarbonyl compound, adapted for microwave conditions.
Materials:
-
This compound
-
1,3-Diketone or β-ketoester (e.g., acetylacetone, ethyl acetoacetate)
-
Acetic acid (glacial) or a suitable solvent like ethanol
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound (1 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).
-
Add glacial acetic acid (2 mL) as the solvent and catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyrimidine.
Visualizations
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Caption: One-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate. Our aim is to help you improve your yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration of the reaction.[1] A gradual increase in temperature might also be beneficial, but monitor for byproduct formation.[1]
-
-
Suboptimal Temperature: The reaction temperature might not be optimal for the specific reagents and solvent system used.
-
Solution: Different protocols specify various temperature profiles. For instance, one method involves stirring at 15-20°C for one hour, followed by 25-30°C for three hours, and finally 40-45°C for two hours.[2] Another successful approach involves heating to 80°C and refluxing for 4 hours.[3][4] Experiment with a stepwise or a constant reflux temperature to find the optimal condition for your setup.
-
-
Reagent Quality: The purity of your starting materials, particularly ethyl (ethoxymethylene)cyanoacetate and hydrazine (B178648) hydrate (B1144303), is crucial.
-
Solution: Use freshly opened or purified reagents. Ensure the hydrazine hydrate has not been excessively exposed to air, as it can be oxidized.
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.
Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
A2: Impurity formation is a common issue. Here are some likely impurities and ways to mitigate them:
-
N-formylated intermediate: This can form if the cyclization is incomplete.[1]
-
Solution: Increasing the reaction temperature or extending the reaction time can promote the full cyclization to the desired pyrazole (B372694).[1]
-
-
Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water.[1]
-
Solution: Ensure you are using anhydrous solvents, particularly if your protocol uses an alcohol like ethanol (B145695).[3][4]
-
-
Dimerization or Polymerization: These side reactions can occur at elevated temperatures.
-
Solution: Avoid excessively high reaction temperatures. A controlled, gradual increase in temperature can be more effective than a rapid heating process.[1]
-
Q3: The purification of my this compound is proving difficult. What are the recommended purification methods?
A3: Effective purification is key to obtaining a high-purity final product.
-
Crystallization: This is the most common and effective method for purifying the final product.
-
Solvent Extraction: If the product does not precipitate cleanly, extraction may be necessary.
-
Solution: One protocol suggests removing the reaction solvent in vacuo, then extracting the residue with ethyl acetate. The organic layer is then washed with water and brine.[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A | Method B |
| Starting Material | Ethyl 2-cyano-3-morpholinoacrylate | Ethyl (E)-2-cyano-3-ethoxyacrylate |
| Reagent | Hydrazine hydrate (80% technical) | Hydrazine |
| Solvent | Water | Ethanol |
| Temperature | 15-20°C (1h), 25-30°C (3h), 40-45°C (2h) | Reflux overnight |
| Yield | Not explicitly stated for this specific example | 99% |
| Reference | [2] | [4] |
Table 2: Alternative Synthesis Protocol and Yield
| Parameter | Value |
| Starting Material | Ethyl ethoxymethylcyanoacetate |
| Reagent | Hydrazine hydrate |
| Solvent | Anhydrous ethanol |
| Temperature | Heated to 80°C, then reflux for 4h |
| Yield | 66.78% |
| Reference | [3][4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis in Ethanol
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine (1.8 mL, 29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Remove the solvent under reduced pressure (in vacuo).
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the product as a light-yellow solid (yield: 99%).[4]
Protocol 2: Synthesis in Water with Stepwise Temperature Increase
-
Charge ethyl 2-cyano-3-morpholinoacrylate (250g, 1.19 moles) to water (600mL) while maintaining the temperature at 15-20°C.
-
Under stirring, charge hydrazine hydrate (80% technical, 74g, 1.18 moles) to the reaction solution.
-
Stir the mixture at 15-20°C for one hour.
-
Increase the temperature to 25-30°C and stir for an additional 3 hours.
-
Further, increase the temperature to 40-45°C and stir for 2 hours.
-
After the reaction is complete, cool the reaction mass to 25-30°C and then chill to 0-5°C.
-
Filter the solid product and wash with chilled water to isolate the this compound.[2]
Visualizations
References
Technical Support Center: Purification of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of ethyl 3-amino-1H-pyrazole-4-carboxylate by recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on its synthesis, which is often carried out in ethanol (B145695), the most commonly recommended and effective solvent for the recrystallization of this compound is ethanol or an ethanol/water mixture . The compound is known to be soluble in hot ethanol and sparingly soluble in cold ethanol, which are the ideal characteristics for a recrystallization solvent. For a mixed solvent system, the compound can be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed, and then clarified with a few more drops of hot ethanol before slow cooling.
Q2: What are the common impurities to be aware of during the purification of this compound?
A2: The primary impurities often originate from the synthesis process, which typically involves the reaction of ethyl ethoxymethylenecyanoacetate with hydrazine (B178648) hydrate.[1] Potential impurities include:
-
Unreacted starting materials: ethyl ethoxymethylenecyanoacetate and hydrazine hydrate.
-
Side products from the cyclization reaction.
-
Regioisomers, which are a common challenge in the synthesis of asymmetrically substituted pyrazoles.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this:
-
Re-heat and add more solvent: Heat the solution to redissolve the oil and add a small amount of additional hot solvent to reduce the saturation.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly in an insulated container before moving it to an ice bath.
-
Use a mixed solvent system: Dissolving the compound in a "good" solvent (like hot ethanol) and then adding a "poor" solvent (like water) can often promote crystal formation over oiling.
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
A4: If crystals do not form, the solution may not be sufficiently saturated, or nucleation has not been initiated. Try the following:
-
Induce crystallization by scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Ensure thorough cooling: Place the flask in an ice bath for an extended period to maximize the chance of precipitation.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | Soluble when hot, sparingly soluble when cold. | A highly recommended solvent for recrystallization.[1] |
| Methanol | Slightly soluble.[2] | Can be used, but ethanol is generally preferred. |
| Water | Sparingly soluble to insoluble. | Often used as an anti-solvent with ethanol. |
| Chloroform | Sparingly soluble.[2] | Not typically recommended for recrystallization. |
| Ethyl Acetate | Can be used for extraction.[1] | May be a suitable recrystallization solvent, potentially in a mixture with a non-polar solvent like hexane. |
| Hexane | Insoluble. | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization using Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of the solvent.
Detailed Methodology for Recrystallization using an Ethanol/Water Mixed Solvent System
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using a cold ethanol/water mixture for washing the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
References
Common side products in the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most prevalent side product is the constitutional isomer, ethyl 5-amino-1H-pyrazole-4-carboxylate. The formation of this regioisomer is a common challenge in pyrazole (B372694) synthesis when using unsymmetrical precursors.[1] The reaction between ethyl 2-cyano-3-ethoxyacrylate and hydrazine (B178648) can lead to the formation of both the 3-amino and 5-amino isomers.
Q2: How can I distinguish between this compound and its 5-amino isomer?
Q3: What are other potential, non-isomeric side products I should be aware of?
A3: Besides the regioisomeric impurity, other side products can include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can result in the isolation of the stable hydrazone intermediate.[1]
-
Bis-N,N'-Adducts: The order of reagent addition can influence the reaction outcome. Adding hydrazine hydrate (B1144303) dropwise to the enol ether has been reported to sometimes yield bis-N,N'-adducts, which may not cyclize efficiently to the desired pyrazole.
-
Hydrolysis Products: Under certain conditions, hydrolysis of the ethyl ester to the corresponding carboxylic acid or the nitrile group to an amide can occur.
-
Further Reaction Products: 5-aminopyrazoles are versatile and can potentially react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Ensure the reaction is heated to reflux for a sufficient duration as specified in the protocol.[2] |
| Suboptimal reaction temperature. | Gradually heat the reaction mixture to the recommended reflux temperature. For the reaction in ethanol (B145695), this is typically around 80°C.[2] | |
| Formation of a stable uncyclized intermediate. | Ensure adequate heating and reaction time to promote intramolecular cyclization. | |
| Presence of the 5-Amino Isomer | Lack of regioselectivity in the cyclization step. | While specific conditions to favor the 3-amino isomer with hydrazine are not well-documented, general principles of pyrazole synthesis suggest that kinetic control (lower temperatures) might favor one isomer, while thermodynamic control (higher temperatures, acidic or basic conditions) could favor the other. Experiment with varying reaction temperatures and the addition of catalytic amounts of acid or base to optimize for the desired product. |
| Difficulty in separating the isomers. | Utilize column chromatography with a carefully selected solvent system to separate the isomers. Monitor the fractions closely by TLC. | |
| Formation of a White Precipitate that is not the Product | Formation of a bis-N,N'-adduct. | Control the stoichiometry carefully, using a 1:1 molar ratio of ethyl 2-cyano-3-ethoxyacrylate to hydrazine hydrate. Consider the order of addition; adding the hydrazine dropwise to a solution of the acrylate (B77674) is a common procedure.[2] |
| Product Contaminated with a Carboxylic Acid Impurity | Hydrolysis of the ethyl ester. | Ensure the use of anhydrous solvents and reagents. If an aqueous workup is performed, minimize the contact time with acidic or basic aqueous solutions. |
Quantitative Data on Side Products
Quantitative data on the precise ratio of this compound to its 5-amino isomer under various conditions is not extensively reported in the literature for the reaction with unsubstituted hydrazine. However, in related syntheses using substituted hydrazines, the ratio of regioisomers is highly dependent on reaction conditions. The following table provides a qualitative illustration based on general principles of pyrazole synthesis.
| Reaction Condition | Expected Major Isomer | Rationale |
| Kinetic Control (e.g., lower temperature, strong base) | Potentially favors the 3-amino isomer | The reaction may proceed through the more rapidly formed intermediate. |
| Thermodynamic Control (e.g., higher temperature, acid catalyst) | Potentially favors the 5-amino isomer | The reaction may equilibrate to the more stable regioisomer. |
Note: This table is illustrative and optimal conditions for maximizing the yield of the desired 3-amino isomer should be determined empirically.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in anhydrous ethanol (e.g., 10 mL per gram of acrylate).
-
To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
References
Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Product Yield in Condensation Reactions
Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:
-
Purity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction.[1][2] If necessary, recrystallize or purify the starting materials.
-
Reactivity of Starting Materials: The structure and reactivity of the β-dicarbonyl compound are crucial.[1] Some may require more stringent conditions to prevent side reactions.
-
Reaction Conditions:
-
Solvent: Acetic acid is a commonly used solvent that can also function as a catalyst.[1][2] If yields remain low, consider using a higher-boiling point solvent to increase the reaction temperature.
-
Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1] In the case of base-catalyzed reactions, a non-nucleophilic base is preferable.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][3]
Issue 2: Poor Regioselectivity in Reactions with Unsymmetrical β-Dicarbonyls
Q2: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of isomers, leading to a low yield of the desired product. How can I improve regioselectivity?
A2: Achieving high regioselectivity is a common challenge. The substitution pattern on both the aminopyrazole and the biselectrophilic partner dictates the outcome. Here are some strategies to consider:
-
Choice of Dicarbonyl Compound: When possible, using a symmetrical 1,3-dicarbonyl compound is the simplest way to avoid issues with regioselectivity.[2] If an unsymmetrical dicarbonyl is required, exploring different activating groups on the dicarbonyl can help direct the cyclization.
-
Reaction Conditions: Fine-tuning the reaction parameters can favor the formation of one isomer over the other. This may involve adjusting the solvent, catalyst, or temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[1]
Issue 3: Difficulty in Product Purification
Q3: The crude product from my reaction is challenging to purify, resulting in significant product loss. What strategies can I employ?
A3: Purification challenges often arise from the presence of side products or unreacted starting materials.
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure it proceeds to completion and to identify the formation of major byproducts.[1][2] Quenching the reaction at the optimal time can simplify the workup.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation.[1]
-
Minimizing Side Products:
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.[2]
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of that reactant and minimize the formation of side products.[2]
-
Protecting Groups: In more complex syntheses, protecting reactive functional groups on the starting materials can prevent unwanted side reactions.[2]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
A4: The most prevalent methods include:
-
Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy.[3] This reaction typically proceeds under acidic or basic conditions.
-
Three-Component Reactions: One-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) are also well-established.[3]
-
Cyclization Approaches: The synthesis often begins with the formation of the pyrazole (B372694) ring, followed by the construction of the pyrimidine (B1678525) ring.[3]
Q5: How can I improve the overall yield of my pyrazolo[1,5-a]pyrimidine synthesis?
A5: To enhance the yield, consider the following:
-
Optimize Reaction Conditions: Systematically evaluate the solvent, catalyst, temperature, and reaction time.
-
Ensure Purity of Starting Materials: Use high-purity reactants to avoid side reactions.
-
Consider Microwave-Assisted Synthesis: This technique can often lead to higher yields and shorter reaction times.[1][3]
-
Monitor Reaction Progress: Use TLC to determine the optimal reaction time and avoid the formation of degradation products.
Q6: Are there any "green" synthesis approaches for pyrazolo[1,5-a]pyrimidines?
A6: Yes, research is ongoing to develop more environmentally friendly methods. Microwave-assisted synthesis is considered a greener approach as it often reduces reaction times and energy consumption.[3] Additionally, efforts are being made to use less hazardous solvents and reagents.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for the Synthesis of Various Pyrazolo[1,5-a]pyrimidine Derivatives.
| 3-Aminopyrazole (B16455) Derivative | β-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-1H-pyrazole | Acetylacetone | Acetic Acid | - | Reflux (~120) | 3-6 | 85-95 | [2] |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Acetic Acid | - | Reflux | - | 74-77 | [4] |
| 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminone | Acetic Acid | - | Reflux | 3 | High | [5] |
| 5-Aminopyrazole | β-Halovinyl/aryl aldehydes | - | PdCl2/PPh3 | - | 24 | 15 (thermal) | [3] |
| 5-Aminopyrazole | β-Halovinyl/aryl aldehydes | - | PdCl2/PPh3 | Microwave | - | Significantly Enhanced | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Condensation
-
To a solution of the appropriate 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding 1,3-dicarbonyl compound (1.1 mmol).[2]
-
Heat the reaction mixture to reflux (approximately 120 °C) for 3-6 hours.[2]
-
Monitor the progress of the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.[2]
-
Collect the resulting precipitate by filtration, wash with cold ethanol (B145695), and then diethyl ether.[2]
Protocol 2: Microwave-Assisted One-Pot Synthesis
-
In a microwave vial, add the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine (B178648) hydrate (B1144303) (1.0 mmol) in ethanol (3 mL).[1]
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes to synthesize the intermediate 5-aminopyrazole.[1]
-
To the resulting mixture, add the β-ketoester (1.0 mmol) and acetic acid (0.5 mL).[1]
-
Seal the vial and irradiate at 150 °C for 10-15 minutes.[1]
-
After cooling, collect the resulting solid by filtration, wash with cold ethanol, and dry to afford the pure pyrazolo[1,5-a]pyrimidinone.[1]
Visualizations
Caption: Troubleshooting workflow for low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
Preventing byproduct formation in reactions of ethyl 3-amino-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize byproduct formation in reactions involving ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
This compound is a versatile precursor primarily used in the synthesis of fused heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][2][3] It is also used in diazotization and coupling reactions to form pyrazolo[5,1-c][1][3][4]triazine derivatives and in reactions with α-substituted cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.[5]
Q2: What are the typical byproducts observed in reactions with this compound and its analogs?
Common byproducts can be categorized as follows:
-
Regioisomers: In syntheses using substituted hydrazines, the formation of an undesired regioisomer (e.g., a 5-aminopyrazole instead of a 3-aminopyrazole) is a frequent issue.[4] The ratio of these isomers is highly dependent on reaction conditions.[4][6]
-
Uncyclized Intermediates: If the cyclization step of a reaction is incomplete, stable hydrazone intermediates may be isolated as byproducts.[4]
-
N-Acetylated Amides: When using acetic acid as a solvent at elevated temperatures, the amino group of the pyrazole (B372694) can react with the solvent to form an N-acetylated amide byproduct.[4]
-
Fused Heterocyclic Systems: As a binucleophile, the aminopyrazole can undergo further reactions with starting materials or intermediates, especially under harsh conditions, to form more complex fused systems like pyrazolo[1,5-a]pyrimidines.[4][7]
-
Products of Self-Condensation or Degradation: Under certain conditions, starting materials or the desired product may self-condense or degrade, leading to a variety of impurities.
Q3: How can I confirm the structure of my product and identify any isomeric byproducts?
A combination of analytical techniques is crucial for unambiguous structure determination:
-
NMR Spectroscopy: 1H and 13C NMR are essential for initial characterization.
-
Advanced 2D NMR: Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituents, which is critical for distinguishing between regioisomers.[4][7]
-
Mass Spectrometry: Confirms the molecular weight of the product and byproducts.
-
Single-Crystal X-ray Diffraction: Provides definitive structural proof when suitable crystals can be obtained.[4]
Troubleshooting Guides
Issue 1: Formation of an Undesired Regioisomer
Problem: My reaction is producing a mixture of 3-aminopyrazole (B16455) and 5-aminopyrazole regioisomers.
Cause: This is the most common problem when using substituted hydrazines in aminopyrazole synthesis. The two nitrogen atoms of the hydrazine (B178648) exhibit different nucleophilicity, leading to two possible cyclization pathways.[4] The reaction outcome is governed by kinetic versus thermodynamic control.
Solutions:
-
Kinetic vs. Thermodynamic Control: You can often favor one isomer by carefully selecting the reaction conditions.
-
To favor the 5-aminopyrazole isomer (Thermodynamic Control): Use a protic solvent like toluene (B28343) with a catalytic amount of a weak acid such as glacial acetic acid, and heat to reflux.[4] Microwave heating can also be effective.[6]
-
To favor the 3-aminopyrazole isomer (Kinetic Control): Employ a strong base like sodium ethoxide in an alcoholic solvent (e.g., ethanol) at lower temperatures.[6]
-
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Incomplete Reaction and Presence of Uncyclized Intermediates
Problem: The reaction is slow or stalls, leaving a significant amount of the uncyclized hydrazone intermediate.
Cause: This can occur if the cyclization step is not energetically favorable under the chosen conditions or if the starting materials are not sufficiently reactive.[4]
Solutions:
-
Increase Temperature: Heating the reaction mixture, including the use of a microwave reactor, can provide the necessary activation energy to drive the cyclization to completion.[6]
-
Change Solvent: Switching to a higher-boiling point solvent can allow for higher reaction temperatures.
-
Add a Catalyst:
-
For reactions involving β-ketonitriles, a catalytic amount of a weak acid (e.g., acetic acid) can facilitate the cyclization.[4]
-
In some cases, a base may be required to promote the reaction.
-
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting materials are consumed.
Experimental Workflow for Driving Reaction to Completion
Caption: Workflow for optimizing reaction completion.
Issue 3: Formation of Fused Pyrazolo[1,5-a]pyrimidine Byproducts
Problem: In addition to the desired aminopyrazole, I am isolating a pyrazolo[1,5-a]pyrimidine byproduct.
Cause: 5-Aminopyrazoles are binucleophiles and can react further, particularly with β-dicarbonyl compounds or their equivalents, which might be present as starting materials or formed in situ.[4][5][7] This is more likely to occur under harsh reaction conditions (e.g., high temperatures, strong acids).
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of reactants to avoid an excess of the coupling partner that could lead to further reaction.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Modify Reaction Conditions: Avoid strongly acidic conditions if possible, as these can promote the secondary cyclization.
-
Purification: These byproducts can often be separated from the desired product by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
This protocol is adapted from a general procedure for the synthesis of 5-aminopyrazoles from ethyl (ethoxymethylene)cyanoacetate and hydrazine.[8][9]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate (B1144303)
-
Anhydrous ethanol (B145695)
Procedure:
-
To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in anhydrous ethanol (approx. 3 mL per gram of starting material), add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature.
-
After the initial addition, stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
If a solid precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure until a solid forms.
-
Wash the collected solid with cold anhydrous ethanol and dry to afford the product.
Quantitative Data Example:
| Starting Material (g) | Hydrazine Hydrate (mL) | Ethanol (mL) | Product Yield (g) | Yield (%) |
| 68 | 20.4 (100 mL of 80% solution reported) | 200 | 41.68 | 66.78 |
| 5 | 0.9 (1.8 mL of 50% solution reported) | 50 | 4.54 | 99 |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedure.[8]
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines
This represents a common subsequent reaction of aminopyrazoles. For instance, reacting ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate with formamide (B127407).[1]
Materials:
-
This compound derivative
-
Formamide (can also serve as the solvent)
Procedure:
-
A mixture of the this compound derivative (1.0 eq) and an excess of formamide is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is often poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol, DMF).
Signaling Pathways and Logical Relationships
Reaction Pathway: Synthesis of Aminopyrazole Regioisomers
Caption: Regioselectivity in aminopyrazole synthesis.
References
- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
Technical Support Center: Optimization of N-Alkylation of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
Welcome to the technical support center for the N-alkylation of ethyl 3-amino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges in this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of this compound.
Issue 1: Low or No Product Yield
Q: I am experiencing very low or no yield of my desired N-alkylated product. What are the potential causes and how can I improve the yield?
A: Low yields in N-alkylation reactions of aminopyrazoles can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Inadequate Base: The choice and quantity of the base are crucial for the deprotonation of the pyrazole (B372694) nitrogen.
-
Troubleshooting:
-
Ensure the base is sufficiently strong to deprotonate the pyrazole. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][2]
-
Use anhydrous conditions, as the presence of water can quench both the base and the pyrazole anion.[1]
-
Consider increasing the equivalents of the base; a slight excess is often beneficial.[1]
-
-
-
Poor Solubility: The solubility of the pyrazole starting material and the base can significantly affect reaction rates.
-
Troubleshooting:
-
Switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the solubility of the reactants.[1]
-
The use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be advantageous, especially in biphasic systems or when solubility is a concern.[1]
-
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is a key determinant of the reaction's success.
-
Troubleshooting:
-
Confirm the purity and reactivity of your alkylating agent.
-
Strong electron-withdrawing groups on the alkylating agent can impede the reaction.[2]
-
For less reactive alkylating agents, consider increasing the reaction temperature or switching to a more reactive halide (e.g., iodide instead of bromide or chloride).
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role in the outcome of the reaction.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired isomer?
A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge, influenced by both steric and electronic factors.[1] The N-alkylation of this compound can lead to two distinct regioisomers: the N1-substituted and the N2-substituted product.[3]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][2] For 3-substituted pyrazoles, the N1 position is typically less sterically hindered.
-
To Favor N1-Alkylation:
-
Employing a bulkier alkylating agent can sometimes enhance selectivity for the less hindered N1 position.
-
The use of a triphenylsilyl protecting group has been shown to sterically redirect alkylation to the N1 position.[4]
-
-
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity.
-
Troubleshooting:
-
Polar aprotic solvents like DMF and DMSO are often preferred.[2] For 3-substituted pyrazoles, using K₂CO₃ in DMSO has been demonstrated to achieve regioselective N1-alkylation.[2][4]
-
In some cases, polar protic solvents such as ethanol (B145695) can lead to poor selectivity.[2]
-
-
-
Base and Catalyst System: The choice of base can be critical in controlling the regioselectivity.
-
Alternative Methodologies:
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity of a Substituted Pyrazole [2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | N1:N2 Ratio |
| 1 | Cs₂CO₃ | DMF | 25 | 18 | >98 | 88:12 |
| 2 | K₂CO₃ | DMF | 25 | 18 | 90 | 85:15 |
| 3 | NaH | DMF | 25 | 18 | >98 | 90:10 |
| 4 | NaH | THF | 25 | 18 | >98 | 96:4 |
| 5 | NaH | Dioxane | 25 | 18 | >98 | 95:5 |
| 6 | LHMDS | THF | -78 to 25 | 1 | >98 | 93:7 |
| 7 | t-BuOK | THF | 25 | 1 | >98 | 94:6 |
Note: Data is for the reaction of 6-nitro-1H-indazole with n-pentyl bromide, but provides insight into the effects of reaction components on regioselectivity.
Table 2: Conditions for N-Alkylation of Mthis compound [3]
| Alkylating Agent | Base | Solvent | Temperature | Yield | N1:N2 Ratio | Notes |
| Alkyl Iodide/Bromide | K₂CO₃ | DMSO | Room Temp. | Good | N1 Predominant | A common and effective method for regioselective N1-alkylation. |
| Methyl Iodide | KOH | DMF | Room Temp. | 74% (total) | ~1:5 | Results in a mixture of regioisomers, favoring the N2 product. |
| Methyl Iodide | NaH | DMF | Room Temp. | 65% | --- | A one-pot procedure for generating N-substituted pyrazoles. |
| Various | Na₂CO₃ / K₂CO₃ | Toluene / Water | -10°C to 10°C | 83.8% | >99:1 (N1) | A two-phase system that provides high yield and excellent regioselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation [2][3]
This protocol describes a common method for N-alkylation using a carbonate base in a polar aprotic solvent.
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[3] Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.[3]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.[3]
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise to the suspension.[1][3]
-
Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2][3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated regioisomer(s).[3]
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates [2][3]
This method provides an alternative to base-mediated reactions, proceeding under mild, acidic conditions.
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the trichloroacetimidate (B1259523) electrophile (1.0 eq), this compound (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).[3]
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (B1671644) (DCE) to form a 0.25 M solution.[2][3]
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.[3]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[2][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).[3]
Protocol 3: Phase-Transfer Catalyzed N-Alkylation [1]
This method is particularly useful when dealing with solubility issues.
-
Reactant Preparation: In a flask, mix the this compound (1.0 eq), the alkylating agent (1.2 eq), powdered potassium hydroxide (B78521) (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).[1]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up: After completion, add water to the reaction mixture and extract with an organic solvent.[1]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for base-mediated N-alkylation.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Removal of unreacted starting materials from ethyl 3-amino-1H-pyrazole-4-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common synthesis involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate.[1][2] Alternative starting materials and intermediates can include ethyl cyanoacetate, triethyl orthoformate, and ethyl 2-cyano-3-morpholinoacrylate.[3]
Q2: What are the likely impurities in my crude this compound product?
Common impurities include unreacted starting materials such as ethyl (ethoxymethylene)cyanoacetate and residual hydrazine. Side products from incomplete reactions or alternative reaction pathways can also be present.
Q3: What are the initial purification steps for the crude product?
After the reaction, a common work-up procedure involves removing the reaction solvent (often ethanol) under reduced pressure. The resulting solid is then typically precipitated, often by cooling, and washed with a cold solvent like anhydrous ethanol (B145695) to remove soluble impurities.[1][2]
Troubleshooting Guide: Removal of Unreacted Starting Materials
Issue 1: My final product is contaminated with unreacted ethyl (ethoxymethylene)cyanoacetate.
Cause: Incomplete reaction or incorrect stoichiometry of reactants.
Solution:
-
Recrystallization: This is often the most effective method for removing less polar impurities like ethyl (ethoxymethylene)cyanoacetate.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica (B1680970) gel can be employed.
Experimental Protocols:
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate/hexane (B92381) mixture).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel.
-
Eluent System: A non-polar/polar solvent mixture, typically a gradient of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the solvent gradient, starting with a lower polarity to wash out the unreacted ethyl (ethoxymethylene)cyanoacetate.
-
Gradually increase the polarity to elute the desired product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 2: My product shows signs of tailing during column chromatography.
Cause: The basic amino group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and tailing of the product peak.[4]
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonia, into the eluent system (typically 0.1-1%).[4] This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
Data Presentation: Comparison of Purification Methods
| Purification Method | Target Impurity | Advantages | Disadvantages |
| Recrystallization | Unreacted Starting Materials (less polar) | Simple, cost-effective, can yield high purity product. | May result in lower yield; not effective for impurities with similar solubility to the product. |
| Column Chromatography (Silica Gel) | Unreacted Starting Materials, Side Products | High resolution separation of multiple components. | More time-consuming and requires more solvent; potential for tailing with basic compounds.[4] |
| Column Chromatography (with TEA) | Polar Impurities, Addresses Tailing | Improves peak shape and separation of basic compounds.[4] | Triethylamine needs to be removed from the final product. |
| Extraction | Water-soluble impurities (e.g., hydrazine salts) | Good for initial work-up to remove bulk impurities. | Less effective for removing organic-soluble impurities. |
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical and chemical research.[1][2] This resource is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
The most prevalent method involves the cyclocondensation reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, typically ethanol (B145695).[3][4] This approach is favored for its relatively high yields and straightforward procedure.[5]
Q2: What are the primary safety concerns when performing this synthesis?
The primary safety hazard is associated with the use of hydrazine and its derivatives, which are toxic and potentially explosive.[5] It is crucial to conduct the reaction in a well-ventilated area and use appropriate personal protective equipment (PPE). A thorough risk assessment should be completed before commencing the synthesis.[5]
Q3: What are the expected yield and purity for this reaction?
Yields can vary depending on the specific reaction conditions and scale. Reported yields for the synthesis from ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate are in the range of 66% to 99%.[3][4] The product is typically an off-white to light-yellow solid.[3][4]
Troubleshooting Guide
Low Reaction Yield
Q4: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure all starting material has been consumed.[5] If the reaction has stalled, extending the reaction time or moderately increasing the temperature may be beneficial.[5][6]
-
Suboptimal Temperature: The reaction temperature is a critical parameter.[5] While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of reactants or products. A gradual increase in temperature to achieve reflux is often recommended.[3][4]
-
Poor Reagent Quality: The purity of the starting materials, particularly ethyl (ethoxymymethylene)cyanoacetate and hydrazine hydrate, is crucial.[5] Using aged or impure reagents can lead to side reactions and lower yields.
-
Product Loss During Work-up: The product has some solubility in the reaction solvent (ethanol).[3] Ensuring the crude product is thoroughly cooled before filtration can minimize losses. Washing the filtered solid with cold solvent is also recommended to reduce solubility losses.[3][4]
Product Purity Issues
Q5: The final product is discolored (e.g., yellow, brown). How can I improve its purity and appearance?
Discoloration of the final product often indicates the presence of impurities.[5]
-
Recrystallization: This is a standard method for purifying the final product. Ethanol is a commonly used solvent for recrystallization.
-
Activated Carbon Treatment: If recrystallization alone is insufficient to remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon to adsorb the color bodies before filtration and recrystallization.[5]
-
Thorough Washing: Washing the crude product with a suitable solvent in which the impurities are soluble but the product has limited solubility can help remove residual starting materials and byproducts.[5]
Q6: I am observing unexpected peaks in my NMR or LC-MS analysis. What are the likely side products?
Side reactions can lead to the formation of various impurities. One common issue is the formation of N-acylated derivatives if acetic anhydride (B1165640) or similar reagents are used in subsequent steps or as contaminants.[7][8] Diazotization of the amino group can also occur under certain conditions, leading to other pyrazole (B372694) derivatives.[9] Careful control of reaction conditions and purification of the final product are key to minimizing these impurities.
Experimental Protocols
Synthesis of this compound
This protocol is based on a commonly cited synthetic procedure.[3][4]
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Hydrazine hydrate
-
Anhydrous ethanol
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Reported Yield | Reference |
| Ethyl (ethoxymethylene)cyanoacetate | Hydrazine hydrate | Ethanol | Reflux, 4 hours | 66.78% | [3][4] |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Reflux, overnight | 99% | [4] |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate | Water | 15-45°C, 6 hours | Not specified | [10] |
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis, structure and properties of N-acetylated derivatives of this compound. | Semantic Scholar [semanticscholar.org]
- 8. The synthesis, structure and properties of N-acetylated derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
Stability and degradation of ethyl 3-amino-1H-pyrazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of ethyl 3-amino-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
The primary degradation pathway is the hydrolysis of the ethyl ester to form 3-amino-1H-pyrazole-4-carboxylic acid. This reaction is accelerated under both acidic and basic conditions.[1][2] The amino group is also reactive and can undergo diazotization in the presence of nitrous acid.[3] While the pyrazole (B372694) ring is generally stable, harsh oxidative conditions may lead to ring opening.[1]
Q2: How stable is the compound under ambient storage conditions?
For optimal stability, this compound should be stored at 2-8°C, protected from light.[4] The compound is known to be light-sensitive, which can lead to degradation over time if not properly protected.[4]
Q3: My sample of this compound is showing a new peak in the HPLC analysis after storage. What could it be?
A new peak, particularly one that is more polar (i.e., has a shorter retention time on a reverse-phase column), is likely the hydrolysis product, 3-amino-1H-pyrazole-4-carboxylic acid. This can occur if the sample has been exposed to moisture or acidic/basic conditions.
Q4: Can I use this compound in reactions involving strong oxidizing agents?
Caution is advised. While the pyrazole ring is relatively robust, the presence of the activating amino group can make the ring susceptible to oxidative degradation under harsh conditions.[1] It is recommended to perform small-scale trials and monitor the reaction closely for the formation of impurities.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Appearance of one or more new peaks, often with lower retention times.
-
A change in the color of the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis | - pH: Ensure the pH of your solution is near neutral. Avoid strongly acidic or basic conditions. - Solvent: Use aprotic solvents if possible. If an aqueous solution is necessary, prepare it fresh before use. |
| Photodegradation | - Light Protection: Protect solutions from light by using amber vials or covering the container with aluminum foil.[4] |
| Thermal Stress | - Temperature Control: Avoid exposing the solution to high temperatures. Store solutions at recommended temperatures (e.g., 2-8°C). |
| Oxidation | - Inert Atmosphere: If working with reagents that may promote oxidation, consider degassing your solvent and working under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Inconsistent Results in Analytical Assays
Symptoms:
-
Poor reproducibility of peak areas in HPLC.
-
Shifting retention times.
-
Presence of unexpected peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| On-Column Degradation | - Mobile Phase pH: The pH of the mobile phase can induce hydrolysis on the analytical column. Ensure the mobile phase pH is compatible with the compound's stability (ideally between pH 3 and 7). - Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature. |
| Sample Preparation Issues | - Solvent Reactivity: Ensure the solvent used to dissolve the sample is inert and does not cause degradation. Methanol or acetonitrile (B52724) are generally good choices. - Sample Age: Analyze samples as soon as possible after preparation. |
| Contaminated Mobile Phase or Solvent | - Fresh Reagents: Prepare fresh mobile phases daily. Ensure all solvents are of high purity (HPLC grade). |
Forced Degradation Data (Illustrative)
The following tables summarize plausible quantitative data from forced degradation studies on this compound. These are illustrative and intended to demonstrate the expected stability profile.
Table 1: Hydrolytic Degradation
| Condition | Time (hours) | Degradation (%) | Major Degradant Identified |
| 0.1 M HCl (60°C) | 24 | ~15% | 3-Amino-1H-pyrazole-4-carboxylic acid |
| Water (60°C) | 24 | < 2% | - |
| 0.1 M NaOH (60°C) | 8 | ~40% | 3-Amino-1H-pyrazole-4-carboxylic acid |
Table 2: Oxidative, Thermal, and Photolytic Degradation
| Condition | Time (hours) | Degradation (%) | Observations |
| 3% H₂O₂ (Room Temp) | 24 | ~5% | Formation of minor, unidentified polar impurities. |
| Solid State (80°C) | 48 | < 1% | Compound is relatively stable to dry heat. |
| Solution (Methanol) exposed to UV light | 24 | ~25% | Solution may develop a yellow color. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradation product, 3-amino-1H-pyrazole-4-carboxylic acid.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Heat at 60°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples appropriately with the mobile phase and analyze using the stability-indicating HPLC method.
Visualizations
Caption: Primary degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
Technical Support Center: Characterization of Impirities in Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-amino-1H-pyrazole-4-carboxylate. The following information addresses common issues related to the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. Common impurities include:
-
Unreacted Starting Materials: Such as ethyl (ethoxymethylene)cyanoacetate and hydrazine (B178648) hydrate, which are typically used in its synthesis.[1]
-
Process-Related Impurities: These can include isomers, byproducts from side reactions, and residual solvents. A potential isomeric impurity is ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, which can lead to the formation of 3-amino-1H-pyrazole-4-carboxylic acid.
-
Known Related Compound: this compound is a known impurity of the drug Allopurinol, referred to as Allopurinol Related Compound D.[1][2]
Q2: My batch of this compound has a yellow tint. What could be the cause?
A2: A yellow discoloration can indicate the presence of colored impurities, often arising from side reactions involving the hydrazine starting material during synthesis. It may also suggest degradation of the product. Purification by recrystallization or treatment with activated charcoal may help remove these colored impurities.
Q3: I am observing unexpected peaks in the HPLC analysis of my sample. How can I identify them?
A3: Unexpected peaks in an HPLC chromatogram can correspond to any of the impurity types mentioned in Q1. To identify these peaks, a combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated, 1H and 13C NMR spectroscopy are powerful tools for elucidating its chemical structure.
-
Reference Standards: Comparing the retention time of the unknown peak with that of a known reference standard of a suspected impurity is a definitive way to confirm its identity.
Q4: What are the typical acceptance criteria for impurities in this compound?
A4: As a fine chemical, the acceptance criteria for impurities can vary depending on the supplier and the intended use. However, for pharmaceutical applications, guidelines from regulatory bodies like the ICH are often followed. For instance, in the context of Allopurinol, where this compound is an impurity, the limit for an individual impurity is often set at a low level, for example, not more than 0.5% as specified in some analyses.[] For use as a starting material, a purity of ≥98.5% is often specified by commercial suppliers.[4]
Troubleshooting Guides
Issue 1: Poor Separation of Impurities in HPLC Analysis
Symptoms:
-
Broad peaks for the main component and/or impurities.
-
Co-elution of the main peak with an impurity.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve impurities with different polarities. |
| Incorrect pH of Mobile Phase | The amino and pyrazole (B372694) groups are ionizable. Adjusting the pH of the mobile phase can significantly impact the retention and peak shape. Experiment with a pH range around the pKa values of the analyte and impurities. |
| Column Degradation | The performance of an HPLC column can degrade over time. Replace the column with a new one of the same type. |
| Inadequate Method | The chosen stationary phase (e.g., C18) may not be optimal. Consider trying a different type of column, such as a phenyl-hexyl or a polar-embedded column. |
Issue 2: Presence of 3-amino-1H-pyrazole-4-carboxylic acid as an Impurity
Symptoms:
-
A peak corresponding to the hydrolyzed ester is observed in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Hydrolysis during Storage | Store the material in a tightly sealed container in a cool, dry place, protected from light. The compound is known to be light-sensitive.[1] |
| Hydrolysis during Sample Preparation | Prepare sample solutions in a non-aqueous solvent if possible, or analyze them promptly after preparation in an aqueous-organic mixture. Avoid acidic or basic conditions in the sample diluent. |
| Forced Degradation | If performing forced degradation studies, this impurity is expected under acidic or basic conditions. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Ethyl (ethoxymethylene)cyanoacetate | C8H11NO3 | 169.18 | Unreacted Starting Material | |
| Hydrazine | N2H4 | 32.05 | Unreacted Starting Material | |
| 3-Amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | 127.10 | Degradation Product (Hydrolysis) | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | 155.15 | Process-Related Impurity (Isomer) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general guideline and may require optimization.
-
HPLC System: A system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurities and Characterization
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol (B129727) or dichloromethane.
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: To identify the number and environment of protons.
-
13C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure, especially for unknown impurities.
-
Mandatory Visualization
Caption: Workflow for the characterization of impurities.
Caption: Synthesis and potential impurities relationship.
References
Validation & Comparative
A Comparative Guide: HPLC and GC-MS for Purity Assessment of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like ethyl 3-amino-1H-pyrazole-4-carboxylate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key pyrazole (B372694) derivative. The selection between these methods is often contingent on the physicochemical properties of the analyte and the potential impurities.
This compound is a non-volatile solid at room temperature, making HPLC a seemingly straightforward choice for its analysis. However, its thermal stability and potential for derivatization also allow for analysis by GC-MS, which can offer complementary information, especially for volatile and semi-volatile impurities. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for robust purity profiling.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of small pharmaceutical molecules and related impurities. While direct comparative data for this compound is not available in a single study, this table is synthesized from validation reports of structurally similar compounds to provide a comparative overview.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.005% - 0.05% (relative to API) | 0.01 ppm - 10 ppm (for volatile impurities)[1] |
| Limit of Quantification (LOQ) | 0.015% - 0.15% (relative to API) | 0.03 ppm - 30 ppm (for volatile impurities) |
| Linearity (R²) | > 0.999[1] | > 0.998[1] |
| Accuracy (% Recovery) | 98% - 102%[1] | 95% - 105%[1] |
| Precision (% RSD) | < 2.0% (Repeatability)[1] | < 5.0% (Repeatability)[1] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for accurate and reproducible purity assessment. Below are representative methodologies for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for a closely related compound, mthis compound, and is suitable for the purity assessment of the ethyl ester.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile. This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for impurity profiling.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
While this compound is a solid, its purity is often certified by GC, indicating sufficient volatility and thermal stability. The following protocol is a representative method for the analysis of pyrazole derivatives.
1. Sample Preparation:
-
Standard and Sample Solution: Prepare a 1 mg/mL solution of the reference standard and sample in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Derivatization (optional but recommended for improved peak shape and thermal stability): To a known volume of the sample solution, add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak. The mass spectrum of the peak corresponding to this compound should be compared with a reference spectrum for confirmation. The fragmentation pattern of pyrazoles typically involves the loss of HCN and N₂ from the molecular ion.
Experimental Workflows
To visualize the logical flow of the analytical processes, the following diagrams have been generated.
Workflow for HPLC Purity Assessment.
Workflow for GC-MS Purity Assessment.
Concluding Remarks
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound.
-
HPLC is a robust and widely accessible method, particularly well-suited for the routine quality control of this non-volatile compound and its potential non-volatile impurities. Its high precision and accuracy make it a reliable choice for quantitative purity determination.
-
GC-MS offers the advantage of high separation efficiency and definitive peak identification through mass spectral data. This makes it an excellent tool for identifying unknown volatile or semi-volatile impurities that may not be detected by HPLC-UV. The mass spectral data can also provide structural confirmation of the main component.
For a comprehensive purity profile of this compound, the use of both techniques is often recommended. HPLC can be employed for routine purity testing and quantification of known impurities, while GC-MS can be utilized for the identification of unknown volatile impurities and as an orthogonal method for purity confirmation. The choice of the primary technique will depend on the specific analytical needs, the nature of the expected impurities, and the regulatory requirements.
References
Comparison of reactivity between ethyl 3-amino-1H-pyrazole-4-carboxylate and its methyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient. Among the privileged scaffolds, 3-amino-1H-pyrazole-4-carboxylate esters are valued intermediates for the synthesis of a wide array of bioactive molecules, including kinase inhibitors.[1] This guide provides an objective comparison of the reactivity of two commonly used analogs: ethyl 3-amino-1H-pyrazole-4-carboxylate and its corresponding methyl ester.
The primary centers of reactivity for both molecules are the nucleophilic exocyclic amino group at the C3 position and the endocyclic nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring.[2] Theoretically, the ethyl ester is slightly more electron-donating than the methyl ester due to the positive inductive effect of the additional methylene (B1212753) group.[2] This could subtly enhance the nucleophilicity of the amino group in the ethyl ester.[2] Conversely, the bulkier ethyl group may introduce minor steric hindrance.[2] However, in practice, these differences often do not lead to significant variations in reactivity or yield under standard reaction conditions.[2] The choice between the two may ultimately be guided by factors such as cost, availability, or the desired lability of the ester in subsequent synthetic steps.[2]
Comparative Reactivity Data
The following tables summarize quantitative data for key reactions, providing a basis for comparing the performance of the ethyl and methyl esters.
N-Acylation
Acylation can occur at the exocyclic amino group or the endocyclic nitrogen atoms, with reaction conditions influencing the product distribution.[3][4]
Table 1: N-Acylation of this compound with Acetic Anhydride [4][5]
| Solvent | Acylating Agent | Temperature | Product(s) | Ratio/Yield |
| Chloroform | Acetic Anhydride (1-1.5 eq) | Room Temp. | Monoacetylated (N1 & N2) & Diacetylated | Greatest amount of diacetylated product |
| DMF | Acetic Anhydride (1-1.5 eq) | Room Temp. | Monoacetylated (N1, N2, & exocyclic amino) & Diacetylated | N1:N2 ≈ 2:1, small amount of exocyclic amino acetylation |
| DMF with DMAP (0.2 eq) | Acetic Anhydride | Room Temp. | Monoacetylated (N1 & N2) | N1:N2 ≈ 95:5 (after 1h) |
| Acetic Anhydride (8 eq) | Acetic Anhydride | Reflux | Triacetylated derivative | Major product after extended time |
Table 2: Representative Data for N-Acylation of Mthis compound [1]
| Acyl Chloride | Base | Solvent | Yield |
| Benzoyl Chloride | Pyridine | Pyridine | 85% |
| 4-Chlorobenzoyl Chloride | Pyridine | Pyridine | 82% |
| 2-Thiophenecarbonyl Chloride | Pyridine | Pyridine | 78% |
Note: The data for the methyl ester is with various acyl chlorides, not acetic anhydride, and primarily indicates the yield of the exocyclic N-acylated product.
N-Alkylation
N-alkylation can result in substitution at either the N1 or N2 position of the pyrazole ring, with regioselectivity being a key consideration.[3][6]
Table 3: N-Alkylation of Mthis compound [6]
| Alkylating Agent | Base | Solvent | Temperature | Total Yield | N1:N2 Ratio |
| Methyl Iodide | KOH | DMF | Room Temp. | 74% | ~1:5 |
| Methyl Iodide | NaH | DMF | Room Temp. | 65% | - |
| Various | Na₂CO₃ / K₂CO₃ | Toluene/Water | -10°C to 10°C | 83.8% | >99:1 |
Note: Directly comparable N-alkylation data for the ethyl ester under the same conditions was not found in the reviewed literature.
Diazotization
The exocyclic amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for further transformations.
Table 4: Diazotization and Coupling of this compound [7]
| Coupling Partner | Product | Yield |
| Malononitrile | Ethyl 4-(2,2-dicyanovinyl)diazenyl-1H-pyrazole-3-carboxylate | 74.2% |
| Ethyl Cyanoacetate | Ethyl 4-(2-cyano-2-ethoxycarbonylvinyl)diazenyl-1H-pyrazole-3-carboxylate | 77.4% |
Note: Specific yield data for the diazotization of the methyl ester was not found in the reviewed literature for direct comparison.
Cyclization with 1,3-Dicarbonyl Compounds
A common and crucial reaction for both esters is the condensation with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines.
Table 5: Synthesis of Pyrazolo[1,5-a]pyrimidines [7]
| Starting Ester | 1,3-Dicarbonyl Equivalent | Product | Yield |
| This compound | Benzoylacetonitrile | Ethyl 7-amino-5-phenyl-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 77.12% |
| This compound | 4-Chlorobenzoylacetonitrile | Ethyl 7-amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 83.13% |
| This compound | Ethyl 2-cyano-3-phenyl-3-oxopropanoate | Ethyl 6-cyano-7-oxo-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | 70.58% |
While direct comparative yield data under identical conditions is scarce, both esters are reported to provide good to excellent yields in these types of cyclization reactions, suggesting a minor impact of the ester group on the overall efficiency.[3]
Experimental Protocols
General Procedure for N-Acylation of Mthis compound[1]
-
Dissolve mthis compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Diazotization of this compound[7]
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution is then used immediately in subsequent coupling reactions.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines[3]
-
A mixture of the 3-amino-1H-pyrazole-4-carboxylate (methyl or ethyl ester, 1 equivalent) and a 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as acetic acid or ethanol (B145695) is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a cold solvent and dried.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: General reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis, structure and properties of N-acetylated derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation of Ethyl 3-amino-1H-pyrazole-4-carboxylate Derivatives: A 2D NMR Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives, supported by experimental data and detailed protocols. Alternative validation techniques are also discussed to offer a complete analytical perspective.
The unambiguous assignment of molecular structures is a critical step in the synthesis and characterization of new chemical entities. In the case of substituted pyrazoles, such as the derivatives of this compound, the potential for regioisomerism necessitates the use of sophisticated analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method to definitively establish atomic connectivity and spatial relationships within a molecule.
This guide will delve into the application of various 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), for the structural validation of these pyrazole (B372694) derivatives.[1][2]
Comparative Analysis of NMR Data
The structural characterization of this compound and its N-acetylated derivatives serves as a prime example of the power of 2D NMR. The following tables summarize the ¹H and ¹³C NMR chemical shifts for the parent compound and its mono- and di-acetylated derivatives, as reported by Biernasiuk et al. (2015).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound and its N-Acetylated Derivatives in CDCl₃.
| Proton | Compound 1 (Parent) | Compound 2 (1-acetyl) | Compound 3 (3-acetylamino) | Compound 4 (1,3-diacetyl) |
| H-5 | 7.85 (s) | 8.20 (s) | 8.15 (s) | 8.45 (s) |
| -NH₂ / -NH | 5.30 (br s) | - | 9.80 (br s) | 10.20 (br s) |
| -CH₂- (ethyl) | 4.25 (q) | 4.30 (q) | 4.28 (q) | 4.35 (q) |
| -CH₃ (ethyl) | 1.35 (t) | 1.38 (t) | 1.36 (t) | 1.40 (t) |
| -COCH₃ | - | 2.65 (s) | 2.25 (s) | 2.70 (s), 2.30 (s) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of this compound and its N-Acetylated Derivatives in CDCl₃.
| Carbon | Compound 1 (Parent) | Compound 2 (1-acetyl) | Compound 3 (3-acetylamino) | Compound 4 (1,3-diacetyl) |
| C-3 | 153.0 | 155.0 | 148.0 | 150.0 |
| C-4 | 98.0 | 105.0 | 102.0 | 108.0 |
| C-5 | 138.0 | 140.0 | 142.0 | 145.0 |
| -C=O (ester) | 165.0 | 164.5 | 164.8 | 164.0 |
| -CH₂- (ethyl) | 59.5 | 60.0 | 59.8 | 60.5 |
| -CH₃ (ethyl) | 14.5 | 14.6 | 14.5 | 14.7 |
| -C=O (acetyl) | - | 170.0 | 168.0 | 171.0, 169.0 |
| -CH₃ (acetyl) | - | 25.0 | 23.0 | 26.0, 24.0 |
Experimental Protocols for 2D NMR Analysis
Detailed experimental protocols are crucial for reproducible and accurate structural validation. Below are generalized methodologies for key 2D NMR experiments.
Sample Preparation
A reasonably concentrated sample of the pyrazole derivative is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is used to determine direct one-bond correlations between protons and heteronuclei, typically ¹³C.
-
Pulse Program: Standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width: Optimized for the proton and carbon chemical shift ranges.
-
Acquisition Time: Typically 0.1-0.2 seconds.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 128-256 in the F1 dimension.
-
Relaxation Delay: 1-2 seconds.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width: Optimized for the proton and carbon chemical shift ranges.
-
Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8-10 Hz.
-
Number of Scans: 4-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.5 seconds.
Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment identifies protons that are close to each other in space, providing crucial information about the 3D structure and stereochemistry.
-
Pulse Program: Standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Width: Optimized for the proton chemical shift range.
-
Mixing Time: 0.5-1.5 seconds for small molecules.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 2-3 seconds.
Visualizing Experimental Workflows and Structural Relationships
Graphviz diagrams are provided to illustrate the logical flow of the structural validation process and the key correlations observed in 2D NMR experiments.
References
Comparative study of different synthetic routes to ethyl 3-amino-1H-pyrazole-4-carboxylate
A Comparative Guide to the Synthetic Routes of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This compound is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a nucleophilic amino group and two reactive nitrogen atoms within the pyrazole (B372694) ring, makes it an ideal precursor for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.[1] This guide provides a comparative analysis of different synthetic routes to this valuable compound, supported by experimental data to assist researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through the condensation of a hydrazine (B178648) source with an acrylic acid derivative. The choice of starting material and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of the most prevalent synthetic strategies.
| Synthetic Route Number | Starting Material(s) | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Ethyl (ethoxymethylene)cyanoacetate | Hydrazine Hydrate (B1144303) | Anhydrous Ethanol (B145695) | 4 hours | Reflux (80°C) | 66.78%[2] |
| 2 | Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Overnight | Reflux | 99%[2] |
| 3 | Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate (80%) | Water | 6 hours | 15-45°C | Not specified |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the primary synthetic routes to this compound.
Caption: Route 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate.
Caption: Route 2: High-yield synthesis from Ethyl (E)-2-cyano-3-ethoxyacrylate.
Caption: Route 3: Aqueous synthesis from Ethyl 2-cyano-3-morpholinoacrylate.
Experimental Protocols
Below are the detailed experimental procedures for the synthetic routes compared in this guide.
Route 1: From Ethyl (ethoxymethylene)cyanoacetate and Hydrazine Hydrate[2]
-
Materials: Ethyl (ethoxymethylene)cyanoacetate (68 g, 0.4 mol), hydrazine hydrate (100 mL), anhydrous ethanol (200 mL).
-
Procedure:
-
To a reaction vessel containing 200 mL of anhydrous ethanol, add 68 g of ethyl (ethoxymethylene)cyanoacetate.
-
Slowly add 100 mL of hydrazine hydrate dropwise to the reaction mixture.
-
Heat the mixture to 80°C over 30 minutes and then maintain at reflux for 4 hours.
-
After the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Concentrate the remaining solid by evaporation and then cool to room temperature to allow for precipitation.
-
Filter the light yellow solid, wash with cold anhydrous ethanol, and dry to obtain the final product.
-
-
Yield: 41.68 g (66.78%).
Route 2: From Ethyl (E)-2-cyano-3-ethoxyacrylate and Hydrazine[2]
-
Materials: Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol), hydrazine (1.8 mL, 29.5 mmol), ethanol (50 mL), ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a flask, dissolve 5 g of ethyl (E)-2-cyano-3-ethoxyacrylate in 50 mL of ethanol.
-
Add 1.8 mL of hydrazine dropwise to the stirred solution.
-
Stir the mixture at room temperature for 10 minutes, then heat to reflux and maintain overnight.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
The aqueous layer is further extracted three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.
-
-
Yield: 4.54 g (99%).
Route 3: From Ethyl 2-cyano-3-morpholinoacrylate and Hydrazine Hydrate[3]
-
Materials: Ethyl 2-cyano-3-morpholinoacrylate (250 g, 1.19 moles), hydrazine hydrate (80% technical, 74 g, 1.18 moles), water (600 mL).
-
Procedure:
-
Charge 250 g of ethyl 2-cyano-3-morpholinoacrylate to 600 mL of water while maintaining the temperature at 15-20°C.
-
Add 74 g of 80% technical hydrazine hydrate to the solution under stirring.
-
Stir the mixture at 15-20°C for one hour, then at 25-30°C for 3 hours, and finally at 40-45°C for 2 hours.
-
Upon completion of the reaction, cool the mass to 25-30°C and then chill to 0-5°C.
-
Filter the solid product and wash with chilled water.
-
Dry the product at 50-55°C until a constant weight is achieved.
-
-
Yield: Not explicitly stated in the provided document.
Conclusion
All three synthetic routes provide viable methods for the preparation of this compound. The choice of method will likely depend on the desired yield, available starting materials, and the scale of the reaction.
-
Route 2 offers the highest reported yield (99%) and may be the most efficient in terms of product output.[2]
-
Route 1 provides a moderate yield (66.78%) and utilizes readily available starting materials.[2]
-
Route 3 is notable for its use of water as a solvent, which is a more environmentally friendly option compared to organic solvents. However, the yield for this method was not specified in the reviewed literature.[3]
Researchers should consider these factors when selecting a synthetic strategy for their specific application. Further optimization of each route may be possible to improve yields and reduce reaction times.
References
A Comparative Guide to the Biological Activity of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, a versatile starting material, have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides an objective comparison of the biological performance of these derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in drug discovery and development efforts.
Comparative Efficacy Data
The biological activities of pyrazole derivatives are diverse, with significant potential demonstrated in anticancer, antimicrobial, and enzyme inhibition applications. The following tables summarize quantitative data from various screening assays, comparing the performance of novel derivatives against established reference compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives
The antiproliferative effects of pyrazole derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Citation |
| Pyrazole-indole derivative 33 | CDK2 (enzyme) | 0.074 | Doxorubicin | 24.7 - 64.8 (cell lines) | [3] |
| Pyrazole-indole derivative 34 | CDK2 (enzyme) | 0.095 | Doxorubicin | 24.7 - 64.8 (cell lines) | [3] |
| Fused pyrazole derivative 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [3] |
| Fused pyrazole derivative 50 | HepG2 (Liver) | 0.71 | Sorafenib | 1.06 | [3] |
| Pyrazole carbaldehyde deriv. 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| 1-(2-pyridinyl)-pyrazole 5 | MCF-7 (Breast) | 8.03 | Roscovitine | 0.99 (CDK2 enzyme) | [4] |
| 1-(2-pyridinyl)-pyrazole 5 | HepG2 (Liver) | 13.14 | Roscovitine | 0.99 (CDK2 enzyme) | [4] |
| Pyrazoline derivative 6h | A549 (Lung) | 9.3 | Gefitinib | - | [5] |
| Pyrazoline derivative 6j | A549 (Lung) | 10.2 | Gefitinib | - | [5] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | - | - | [2] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Citation |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 | [6] |
| Pyrazole derivative 4 | Staphylococcus epidermidis | 0.25 | Ciprofloxacin | 4.0 | [6] |
| Pyrazole derivative 2 | Aspergillus niger | 1.0 | Clotrimazole | - | [6] |
| Hydrazone 21a | Antibacterial strains | 62.5 - 125 | Chloramphenicol | - | [7] |
| Hydrazone 21a | Antifungal strains | 2.9 - 7.8 | Clotrimazole | - | [7] |
| Ethyl pyrazole-carboxylate 21 | E. coli | 0.038 (µmol/mL) | Ampicillin | 0.033 (µmol/mL) | [8] |
| Ethyl pyrazole-carboxylate 16 | Candida parapsilosis | 0.015 (µmol/mL) | Fluconazole | 0.020 (µmol/mL) | [8] |
Table 3: Enzyme Inhibitory Activity of Pyrazole Derivatives
Many pyrazole derivatives function by inhibiting specific enzymes that are critical for disease progression, particularly protein kinases involved in cancer signaling.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) | Citation |
| Pyrazole-indole derivative 33 | CDK2 | 0.074 | Doxorubicin | - | [3] |
| Pyrazole-indole derivative 34 | CDK2 | 0.095 | Doxorubicin | - | [3] |
| Fused pyrazole derivative 50 | EGFR | 0.09 | Erlotinib | - | [3] |
| Fused pyrazole derivative 50 | VEGFR-2 | 0.23 | Sorafenib | - | [3] |
| 1-(2-pyridinyl)-pyrazole 6 | CDK2 | 0.46 | Roscovitine | 0.99 | [4] |
| 1-(2-pyridinyl)-pyrazole 11 | CDK2 | 0.45 | Roscovitine | 0.99 | [4] |
| Pyrazole-carboxamide 6a | hCA I | 0.063 (Ki) | Acetazolamide | - | [9] |
| Pyrazole-carboxamide 6b | hCA II | 0.007 (Ki) | Acetazolamide | - | [9] |
| Pyrazole analog 7d | DapE | 17.9 | - | - | [10] |
Mechanisms of Action and Signaling Pathways
Compounds derived from this compound often exert their anticancer effects by inhibiting protein kinases that are crucial components of cell signaling pathways controlling proliferation, survival, and angiogenesis.[3] Molecular docking studies confirm that these derivatives can bind effectively within the ATP-binding sites of kinases like EGFR, VEGFR-2, and CDK2.[5][11]
The diagram below illustrates a simplified signaling pathway commonly targeted by pyrazole-based kinase inhibitors.
Caption: Targeted kinase signaling pathways inhibited by pyrazole derivatives.
Experimental Workflows and Protocols
Reproducibility is paramount in scientific research. This section details the standardized protocols for the key biological assays cited in this guide and presents a generalized workflow for activity screening.
General Experimental Workflow
The process of screening pyrazole derivatives for biological activity follows a structured path from synthesis to data analysis.
Caption: Generalized workflow for biological activity screening of compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]
-
Cell Seeding : Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12][14]
-
Compound Treatment : Treat the cells with serial dilutions of the pyrazole derivatives (e.g., 0.1 to 100 µM) and incubate for a specified period (typically 24-72 hours).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).[12][13]
-
Formazan Solubilization : Carefully remove the culture medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
IC50 Calculation : Calculate the cell viability as a percentage relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[14]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[15][16][17]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[18][19]
-
Compound Dilution : Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]
-
Inoculation : Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16][17]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[14][20][21]
-
Reaction Setup : In a 384-well plate, add the kinase, its specific substrate, and the serially diluted pyrazole inhibitor in a kinase reaction buffer.[14][21] Include positive (kinase without inhibitor) and negative (no kinase) controls.
-
Initiate Kinase Reaction : Start the reaction by adding ATP to all wells. Incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes).[14][21]
-
Terminate Reaction : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[14][20]
-
Signal Generation : Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes.[14][20]
-
Luminescence Measurement : Measure the luminescence of each well using a luminometer. A lower signal indicates higher kinase activity and weaker inhibition.[14]
-
IC50 Calculation : Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[14][21]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. woah.org [woah.org]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. myadlm.org [myadlm.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 3-amino-1H-pyrazole-4-carboxylate: qNMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethyl 3-amino-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical synthesis, is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common alternative analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is supported by established analytical principles and typical performance data for similar compounds.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of qNMR, HPLC, and UV-Vis spectrophotometry for the assay of a small organic molecule like this compound. These values are based on data from various pharmaceutical analyses and represent realistic expectations for validated methods.
Table 1: Comparison of Quantitative Performance
| Parameter | qNMR | HPLC-UV | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1% | < 2% | < 3% |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~5-30 µg/mL | ~0.5-5 µg/mL | ~5-15 µg/mL |
| Specificity | High (Structure-based) | High (Separation-based) | Low to Moderate |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | Low | High | Low |
| Need for Reference Standard | No (Primary Method) | Yes | Yes |
Table 2: Method Attributes and Considerations
| Attribute | qNMR | HPLC-UV | UV-Vis Spectrophotometry |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography followed by UV detection. | Absorbance of UV-Vis light by the analyte. |
| Strengths | Absolute quantification without a specific reference standard, high precision, structural information.[1] | High sensitivity and selectivity, well-established method.[2] | Simple, fast, and cost-effective. |
| Weaknesses | Lower sensitivity than HPLC, higher initial instrument cost. | Requires a specific reference standard, potential for matrix effects. | Prone to interference from other absorbing species, less specific. |
| Best Suited For | Purity assessment of reference standards, quantification in simple matrices, structural confirmation. | Routine quality control, analysis of complex mixtures, trace analysis. | High-throughput screening, simple formulations with no interfering excipients. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Maleic acid (internal standard, certified reference material)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.05% v/v tetramethylsilane (B1202638) (TMS)
-
High-precision analytical balance
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆ (with TMS).
-
Vortex the vial for 1 minute to ensure complete dissolution.
-
Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.
3. NMR Instrument Parameters (400 MHz):
-
Pulse Program: zg30 (or equivalent 30° pulse)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (aq): 4 s
-
Number of Scans (ns): 8
-
Spectral Width (sw): 20 ppm
4. Data Processing and Analysis:
-
Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum manually.
-
Integrate the well-resolved singlet proton signal of the pyrazole (B372694) ring of the analyte (around 7.8 ppm) and the singlet proton signal of the two olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for a similar compound, mthis compound.[3]
1. Materials and Reagents:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, then return to 10% B over 1 minute and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of mobile phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 100 mL of the 50:50 mobile phase mixture.
4. Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
UV-Visible Spectrophotometry
1. Materials and Reagents:
-
This compound (analyte and reference standard)
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan the stock solution from 400 to 200 nm to determine the λmax.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
-
Sample Solution (10 µg/mL): Accurately weigh 10 mg of the analyte and dissolve in 100 mL of methanol. Dilute 10 mL of this solution to 100 mL with methanol.
-
Measurement: Measure the absorbance of the blank (methanol), calibration standards, and the sample solution at the λmax.
3. Data Analysis:
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Visualizations
References
Unveiling the Thermal Profile: A Comparative Guide to the Differential Scanning Calorimetry of Ethyl 3-amino-1H-pyrazole-4-carboxylate
For researchers, scientists, and drug development professionals, understanding the thermal properties of pharmaceutical intermediates is paramount for ensuring stability, purity, and proper formulation. This guide provides a comparative analysis of the thermal behavior of ethyl 3-amino-1H-pyrazole-4-carboxylate, a key building block in medicinal chemistry, utilizing Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting point, enthalpy of fusion, and decomposition temperature, providing critical insights into the material's physical and chemical properties.
Comparative Thermal Analysis
To provide a comprehensive understanding of the thermal characteristics of this compound, this guide presents a comparative summary of its known thermal properties alongside those of several structurally related aminopyrazole carboxylate derivatives. This comparison allows for an objective assessment of how modifications to the core structure influence thermal stability.
| Compound Name | Molecular Formula | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Decomposition Onset (Td) (°C) |
| This compound | C6H9N3O2 | 105 - 107[1] | Data not available | Data not available |
| Ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | Data not available | Data not available | Data not available |
| Mthis compound | C5H7N3O2 | Data not available | Data not available | Data not available |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C13H14N2O2 | ~100 (from DSC curve)[2] | Data not available | ~250 (from TGA curve)[2] |
The melting point of this compound is consistently reported in the range of 105-107 °C[1]. The provided DSC-TGA curve of the structurally similar ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate shows a sharp endothermic peak corresponding to its melting point, followed by thermal decomposition at a significantly higher temperature[2]. This suggests that the aminopyrazole carboxylate core possesses good thermal stability. A comprehensive analysis would require experimental determination of the enthalpy of fusion, which quantifies the energy required for melting, and the precise onset of decomposition.
Experimental Protocol for DSC Analysis
The following is a detailed methodology for conducting a DSC analysis on this compound and its alternatives, designed to yield accurate and reproducible data for comparison.
1. Sample Preparation:
-
Ensure the sample is a homogenous powder. If necessary, gently grind the sample to a fine, uniform consistency.
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, preventing any loss of volatile components during the analysis.
2. DSC Instrument Setup and Calibration:
-
Use a calibrated Differential Scanning Calorimeter.
-
Calibrate the instrument for temperature and enthalpy using certified standards, such as indium.
-
Purge the sample chamber with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
3. Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 350 °C. A controlled heating rate is crucial for obtaining sharp and well-defined thermal events.
-
An empty, hermetically sealed aluminum pan should be used as the reference.
4. Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The decomposition temperature (Td) is determined as the onset of the exothermic or endothermic event corresponding to sample degradation, often confirmed by a simultaneous or subsequent Thermogravimetric Analysis (TGA).
Logical Workflow for DSC Analysis
The following diagram illustrates the logical workflow of a typical DSC experiment for the thermal analysis of a small organic molecule like this compound.
Caption: Workflow for DSC thermal analysis.
By following this standardized protocol, researchers can obtain reliable and comparable data on the thermal properties of this compound and its analogs. This information is crucial for making informed decisions during drug development, from API characterization and polymorph screening to formulation design and stability studies. The lack of comprehensive public data highlights the necessity for experimental determination of these thermal properties for a complete and robust comparison.
References
X-ray crystallography for absolute structure determination of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides an objective comparison of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for the absolute structure determination of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives and related chiral pyrazoles.
Method Comparison
The selection of an appropriate analytical technique for absolute structure determination depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of high-quality single crystals. While X-ray crystallography is often considered the "gold standard," chiroptical methods like VCD and ECD offer valuable alternatives, particularly for non-crystalline samples.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | Single Crystal | Solution or Neat Liquid/Oil | Solution |
| Principle | Anomalous dispersion of X-rays by atoms | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light |
| Key Data Output | Flack or Hooft parameter | VCD spectrum (positive/negative bands) | ECD spectrum (Cotton effects) |
| Requirement for Chromophore | No | No | Yes (UV-Vis absorbing) |
| Heavy Atom Requirement | Beneficial, but not always essential with modern diffractometers[1] | No | No |
| Throughput | Low to Medium | Medium | Medium |
| Ambiguity | Low, considered definitive | Low, with good spectral correlation to theoretical calculations | Can be ambiguous with high conformational flexibility |
Case Study: Absolute Structure Determination of a Chiral Pyrazole (B372694) Derivative
As a representative example for the application of these techniques, we will consider the hypothetical absolute structure determination of a chiral derivative of this compound. Due to the lack of publicly available data for a single chiral derivative of this specific molecule across all three techniques, we will use data from closely related chiral pyrazole and pyrazoline structures to illustrate the principles and expected outcomes.
X-ray Crystallography Data
For our case study, we will reference the crystallographic data of 4-benzyl-1H-pyrazole, which, while achiral in solution, crystallizes in a non-centrosymmetric (chiral) space group, allowing for the determination of its absolute structure in the solid state.
| Parameter | Value | Interpretation |
| Compound | 4-benzyl-1H-pyrazole | Representative pyrazole derivative |
| Space Group | P2₁ | Non-centrosymmetric (chiral) |
| Flack Parameter | 0.0 (3)[2][3] | A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. |
Vibrational Circular Dichroism (VCD) Data
Here, we will use a representative example of a chiral pyrazoline derivative whose absolute configuration was determined using VCD. The data presented is illustrative of a typical VCD analysis.
| Parameter | (R)-Enantiomer (Experimental) | (R)-Enantiomer (Calculated) | (S)-Enantiomer (Calculated) |
| Key VCD Bands (cm⁻¹) | Positive and negative bands corresponding to specific vibrational modes | Predicted positive and negative bands | Predicted bands are mirror images of the (R)-enantiomer |
| Correlation | Good correlation between experimental and calculated spectra for the (R)-enantiomer | - | Poor correlation with the experimental spectrum of the (R)-enantiomer |
| Conclusion | The absolute configuration is assigned as (R). | - | - |
Electronic Circular Dichroism (ECD) Data
For ECD, we will consider a hypothetical chiral pyrazole derivative with a suitable chromophore, illustrating the expected data from an ECD experiment.
| Parameter | Experimental Spectrum | Calculated Spectrum for (R)-Enantiomer | Calculated Spectrum for (S)-Enantiomer |
| Cotton Effects (nm) | Positive and/or negative Cotton effects at specific wavelengths | Predicted Cotton effects | Predicted Cotton effects are mirror images of the (R)-enantiomer |
| Correlation | Strong correlation with the calculated spectrum for the (R)-enantiomer | - | Weak correlation with the experimental spectrum |
| Conclusion | The absolute configuration is assigned as (R). | - | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the detailed experimental protocols for each technique as applied to the absolute structure determination of chiral pyrazole derivatives.
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals of the enantiomerically pure pyrazole derivative are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected, preferably using Cu Kα radiation to enhance the anomalous dispersion effect for light-atom structures.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structural model is then refined against the experimental data. During refinement, the Flack parameter is calculated to determine the absolute configuration.
-
Absolute Configuration Assignment: A Flack parameter value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. A value near 1 indicates that the inverted structure is correct.
Vibrational Circular Dichroism (VCD) Protocol
-
Sample Preparation: A solution of the chiral pyrazole derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.
-
VCD Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
Theoretical Calculation: The 3D structure of one enantiomer is used for quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict its theoretical VCD spectrum.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one). A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Protocol
-
Sample Preparation: A dilute solution of the chiral pyrazole derivative is prepared in a transparent solvent (e.g., methanol (B129727) or acetonitrile). The concentration is adjusted to have a UV absorbance of approximately 1.
-
ECD Measurement: The ECD spectrum is recorded on a CD spectropolarimeter, measuring the differential absorption of left and right circularly polarized light as a function of wavelength.
-
Theoretical Calculation: Similar to VCD, the ECD spectrum of one enantiomer is calculated using quantum mechanical methods (e.g., Time-Dependent DFT).
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra for both enantiomers. The absolute configuration is assigned based on the best match between the experimental and theoretical spectra, particularly the signs of the Cotton effects.
Visualizing the Workflow
To further clarify the experimental and analytical processes, the following diagrams illustrate the workflows for absolute structure determination using X-ray crystallography and chiroptical spectroscopy (VCD/ECD).
References
A Comparative Guide to Novel Compounds Synthesized from Ethyl 3-amino-1H-pyrazole-4-carboxylate: In Vitro and In Vivo Studies
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate. This core structure has been elaborated to produce a variety of derivatives with significant therapeutic potential.[1][2] The structural versatility of the pyrazole (B372694) ring is a key feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[1] This document summarizes key findings from in vitro and in vivo studies, focusing on anti-inflammatory, analgesic, anticancer, and antidiabetic activities. The performance of these novel compounds is compared with established alternatives, supported by experimental data.
Anti-inflammatory and Analgesic Activity
A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates has been synthesized and evaluated for their in vivo anti-inflammatory and analgesic properties. These studies are crucial in the search for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Data Presentation
The following table summarizes the in vivo anti-inflammatory and analgesic activities of selected synthesized compounds compared to the standard drug, Diclofenac sodium.
| Compound | Dose (mg/kg) | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) at 3h | Ulcerogenic Index |
| 3a | 25 | 65.45 | 62.32 | 1.12 |
| 3c | 25 | 68.18 | 65.22 | 0.90 |
| 3d | 25 | 62.72 | 59.42 | 1.05 |
| Diclofenac Sodium | 25 | 70.90 | 69.56 | 3.10 |
| (Data sourced from Thore, S.N. et al., 2012)[3][4][5] |
Experimental Protocols
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity): Wistar albino rats were divided into groups, including a control group, a standard group receiving Diclofenac sodium (25 mg/kg), and test groups receiving the synthesized compounds (25 mg/kg). Acute inflammation was induced by sub-plantar injection of 0.1 ml of 1% carrageenan in sterile normal saline in the left hind paw of the rats. The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the injection. The percentage inhibition of paw edema was calculated for each group.[3][4][5]
Acetic Acid-Induced Writhing Test (Analgesic Activity): Swiss albino mice were used for this study. The animals were divided into control, standard, and test groups. The synthesized compounds and the standard drug, Diclofenac sodium, were administered orally at a dose of 25 mg/kg. After 30 minutes, writhing was induced by intraperitoneal injection of 0.1 ml/10g of 1% acetic acid. The number of writhings (a response characterized by abdominal constriction and stretching of hind limbs) was counted for 20 minutes. The percentage protection against writhing was calculated for each group.[3][4][5]
Ulcerogenic Index Determination: Rats were divided into groups and administered the test compounds or standard drug orally at a dose of 25 mg/kg for 7 days. On the 8th day, the animals were sacrificed, and their stomachs were removed and opened along the greater curvature. The gastric mucosa was examined for any ulcers or irritation. The ulcerogenic index was then calculated based on the number and severity of the observed ulcers.[3][4][5]
Mandatory Visualization
Caption: Cyclooxygenase (COX) signaling pathway and points of intervention by NSAIDs.
Anticancer Activity
The pyrazole scaffold is a prominent feature in many anticancer agents.[6] Novel derivatives of pyrazole have been synthesized and evaluated for their potential as anticancer drugs, with some exhibiting promising activity against various cancer cell lines.
Data Presentation
The following table summarizes the in vitro anticancer activity of selected novel pyrazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
| KA5 | HepG2 (Liver Cancer) | 8.5 | Sorafenib | 4.51 |
| pym-5 | Not specified, DNA binding | K(pym-5)=1.06×10(5) M(-1) | - | - |
| Compound 5 | HeLa, A375 | Low-micromolar range | - | - |
| Compound 24 | A549 (Lung Cancer) | 8.21 | - | - |
| Compound 24 | HCT116 (Colon Cancer) | 19.56 | - | - |
| (Data sourced from Alseud, K. et al., 2024; Liu, Z. et al., 2014; and other sources)[6][7][8][9] |
Experimental Protocols
MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., HepG2, HeLa, A375, A549, HCT116) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized pyrazole compounds and incubated for a further 48-72 hours. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
DNA Binding Affinity Assay: The interaction between the synthesized compounds and calf thymus DNA (CT-DNA) is investigated using electronic absorption spectroscopy. A solution of CT-DNA is prepared in a buffer solution (e.g., Tris-HCl). The synthesized compound is then titrated into the CT-DNA solution, and the absorption spectra are recorded after each addition. The binding constant (K) is calculated from the changes in absorbance, which indicates the affinity of the compound for DNA.[8]
pBR322 DNA Cleavage Assay: The ability of the synthesized compounds to induce DNA cleavage is assessed using supercoiled plasmid pBR322 DNA. The plasmid DNA is incubated with the test compounds in a buffer solution at 37°C for a specified time. The reaction is then stopped, and the DNA samples are analyzed by agarose (B213101) gel electrophoresis. The cleavage of supercoiled DNA (Form I) into nicked (Form II) and linear (Form III) forms is visualized under UV light after staining with ethidium (B1194527) bromide.[8]
Mandatory Visualization
Caption: Experimental workflow for the evaluation of anticancer activity.
Antidiabetic Activity
Recent studies have explored the potential of pyrazole derivatives as antidiabetic agents. The mechanism of action for some of these compounds involves the inhibition of key enzymes in carbohydrate digestion, such as α-glucosidase and α-amylase.[10]
Data Presentation
The following table presents the in vitro antidiabetic activity of two novel pyrazole derivatives, Pyz-1 and Pyz-2, compared to the standard drug, Acarbose.
| Compound | α-Glucosidase Inhibition IC50 (µM) | α-Amylase Inhibition IC50 (µM) |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |
| (Data sourced from Al-Hourani, B. et al., 2024)[10] |
Experimental Protocols
α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity is determined by pre-incubating the enzyme with various concentrations of the test compounds. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to the mixture. The enzymatic reaction releases p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is used as a positive control.[10]
α-Amylase Inhibition Assay: The α-amylase inhibitory activity is measured by pre-incubating the enzyme with different concentrations of the synthesized compounds. A starch solution is then added as a substrate. The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, which reacts with the reducing sugars produced by the enzymatic hydrolysis of starch to form a colored complex. The absorbance of the resulting solution is measured at 540 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is used as a standard inhibitor.[10]
Mandatory Visualization
Caption: Mechanism of action of α-amylase and α-glucosidase inhibitors.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemimpex.com [chemimpex.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of ethyl 3-amino-1H-pyrazole-4-carboxylate, a common building block in medicinal chemistry. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound. According to safety data sheets, this compound may be harmful if swallowed and can cause skin and eye irritation, with a potential for allergic skin reactions[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2].
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
2. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides[2][3][4].
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Always follow all federal, state, and local regulations for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
For small, solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
Use an inert absorbent material if necessary.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor or EHS office, as required by your institution's policies.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Melting Point | 102-109 °C |
| Form | Crystals or powder |
| Appearance | White to cream to pale yellow |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8). Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid powder that may be harmful if swallowed and has the potential to cause allergic skin reactions.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (Conforming to EN 166 (EU) or NIOSH (US)).[3][4][5] | Protects against splashes and airborne particles that could cause eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[3][6] | Prevents skin contact, which can lead to irritation or allergic reactions.[6] |
| Body Protection | Laboratory coat or long-sleeved clothing.[3][6] | Protects skin and clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (type N95) or a NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust generation is likely.[2][6] | Minimizes the inhalation of potentially harmful dust or particulates.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before use, inspect all PPE for damage and ensure it is appropriate for the task.
2. Handling the Solid Chemical:
-
Avoid direct contact with skin and eyes.[3]
-
When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
-
Keep the container tightly closed when not in use.[3]
3. Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, do so in a controlled manner (e.g., using a water bath) and ensure adequate ventilation to handle any vapors.
4. Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing and wash it before reuse.[3]
Disposal Plan: Waste Management Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The label should include the full chemical name and any relevant hazard symbols.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents.[3][6]
2. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
3. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and proper disposal of the chemical waste in accordance with local, state, and federal regulations.[6]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-aminopyrazole-4-carboxylate 98 6994-25-8 [sigmaaldrich.com]
- 3. fishersci.es [fishersci.es]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
